molecular formula C24H18F3NO3 B12411346 (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)

(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)

Cat. No.: B12411346
M. Wt: 430.4 g/mol
InChI Key: HBVJWKXCFVAHNT-LOPJJIQASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) (CAS 1346617-46-6) is a chiral, deuterium-labeled stable isotope of the Norfluoxetine phthalimide derivative. It is a key advanced intermediate in the synthesis of enantiomerically pure (R)-Norfluoxetine-d5, the major active metabolite of the antidepressant Fluoxetine (Prozac) . This compound is an indispensable internal standard for the enantioselective analysis of Fluoxetine and its metabolites in complex matrices using techniques such as LC-MS/MS . Its primary research value lies in enabling precise investigation into the stereoselective environmental fate and ecotoxicological profile of chiral pharmaceuticals. Studies have revealed that the transformation of Fluoxetine in water and during wastewater treatment is highly enantioselective, leading to the enrichment of specific enantiomers and the formation of its metabolite, Norfluoxetine . Furthermore, toxicity profiles are enantiomer-dependent; for instance, (S)-Norfluoxetine has been shown to be ten times more toxic to the protozoan Tetrahymena thermophila than the parent (S)-Fluoxetine . By providing a deuterated, enantiomerically pure standard, this compound allows researchers to accurately track and quantify the (R)-enantiomer of Norfluoxetine, facilitating advanced environmental risk assessments and pharmacokinetic studies that account for stereochemistry . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C24H18F3NO3

Molecular Weight

430.4 g/mol

IUPAC Name

2-[(3R)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione

InChI

InChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2/t21-/m1/s1/i1D,2D,3D,6D,7D

InChI Key

HBVJWKXCFVAHNT-LOPJJIQASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and the contextual biological significance of (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5). This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry.

Core Chemical Properties

(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is a deuterated derivative of a phthalimide-protected form of norfluoxetine. The phthalimide group serves as a protecting group for the primary amine of norfluoxetine, a common strategy in organic synthesis to prevent unwanted side reactions. The deuterium labeling on the phenyl ring makes it a useful internal standard in quantitative bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of norfluoxetine levels.

Table 1: General and Physicochemical Properties of (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)

PropertyValueSource/Comment
Chemical Name 2-[(3R)-3-(phenyl-d5)-3-[4-(trifluoromethyl)phenoxy]propyl]-1H-isoindole-1,3(2H)-dioneIUPAC Nomenclature
Synonyms (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)Common Name
CAS Number 1346617-46-6Chemical Abstracts Service
Molecular Formula C₂₄H₁₃D₅F₃NO₃
Molecular Weight 430.43 g/mol
Appearance White to off-white solidPredicted based on similar compounds
Melting Point Not available. Expected to be in the range of 100-200 °C for N-substituted phthalimides.[1]Experimental data not found.
Solubility Not available. Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Predicted based on structure.
Storage Temperature 2-8 °CRecommended for long-term stability.

Experimental Protocols

While a specific, published experimental protocol for the synthesis of (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is not available, a plausible and standard method can be derived from the well-established synthesis of N-substituted phthalimides from primary amines and phthalic anhydride.[2][3][4][5]

Putative Synthesis of (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)

Principle: This synthesis involves the condensation reaction between (R)-Norfluoxetine-d5 and phthalic anhydride to form the corresponding phthalimide. The reaction proceeds via a phthalamic acid intermediate, which upon dehydration, cyclizes to the phthalimide.[5]

Reactants:

  • (R)-Norfluoxetine-d5

  • Phthalic anhydride

  • Glacial acetic acid (solvent) or a high-boiling point solvent like DMF

  • Optional: A catalyst such as sodium acetate or a Lewis acid.[4]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of (R)-Norfluoxetine-d5 and phthalic anhydride in a minimal amount of glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into cold water to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water to remove any remaining acetic acid and unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5).

Diagram 1: Synthetic Workflow for (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)

G cluster_reactants Reactants cluster_process Process R_Norfluoxetine_d5 (R)-Norfluoxetine-d5 Reaction Condensation Reaction (Glacial Acetic Acid, Reflux) R_Norfluoxetine_d5->Reaction Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Reaction Workup Precipitation in Water & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) Purification->Product

Caption: Putative synthetic workflow for the preparation of the target compound.

Predicted Analytical Data

Due to the absence of published experimental data for (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5), the following analytical data is predicted based on the known fragmentation patterns of N-substituted phthalimides and the NMR spectra of similar structures.[6][7][8][9][10]

Mass Spectrometry

The mass spectrum of (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve characteristic losses of the phthalimide moiety and fragments from the norfluoxetine backbone.

Table 2: Predicted Mass Spectrometry Data

Ion TypePredicted m/zInterpretation
[M+H]⁺431.44Protonated molecular ion
[M-C₈H₄O₂]⁺284.16Loss of phthalic anhydride
[C₈H₄O₂N]⁺146.03Phthalimide fragment
[C₆D₅]⁺82.10Deuterated phenyl fragment
NMR Spectroscopy

The ¹H and ¹³C NMR spectra would confirm the structure of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide and trifluoromethylphenyl groups, as well as the aliphatic protons of the propyl chain. The deuterium substitution on the phenyl ring would result in the absence of signals in the corresponding region of the ¹H NMR spectrum.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted δ (ppm)Multiplicity
Phthalimide aromatic7.7-7.9m
Trifluoromethylphenyl aromatic6.9-7.5m
-OCH-5.2-5.4m
-CH₂-CH₂-N-2.0-2.4 and 3.8-4.0m

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted δ (ppm)
Phthalimide C=O~167
Aromatic C115-160
-OCH-75-80
-CH₂-CH₂-N-25-40
-CF₃~125 (q)

Biological Context and Signaling Pathways

(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is not expected to have significant biological activity itself, as the phthalimide group likely renders the molecule inactive as a serotonin reuptake inhibitor. Its primary relevance is as a synthetic intermediate or a stable isotope-labeled internal standard for the quantification of (R)-Norfluoxetine.

Norfluoxetine is the major active metabolite of the widely used antidepressant, fluoxetine. Fluoxetine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2D6 through N-demethylation to form norfluoxetine. Both fluoxetine and norfluoxetine are potent selective serotonin reuptake inhibitors (SSRIs). They block the reuptake of serotonin into presynaptic neurons, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.

Diagram 2: Fluoxetine Metabolism and Serotonin Reuptake Inhibition Pathway

G cluster_metabolism Hepatic Metabolism cluster_synapse Synaptic Cleft Fluoxetine Fluoxetine CYP2D6 CYP2D6 Fluoxetine->CYP2D6 N-demethylation Norfluoxetine Norfluoxetine SERT Serotonin Transporter (SERT) Norfluoxetine->SERT Inhibition CYP2D6->Norfluoxetine Presynaptic_Neuron Presynaptic Neuron Serotonin Serotonin Presynaptic_Neuron->Serotonin Release Postsynaptic_Neuron Postsynaptic Neuron SERT->Presynaptic_Neuron Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding Receptor->Postsynaptic_Neuron Signal Transduction

Caption: Metabolic conversion of Fluoxetine and the mechanism of action of Norfluoxetine.

Conclusion

(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is a key analytical standard and synthetic precursor for research involving the pharmacokinetics and metabolism of fluoxetine. While direct experimental data on its chemical and biological properties are scarce, this guide provides a robust, inferred overview based on established chemical principles and data from analogous compounds. The provided putative synthesis and predicted analytical data offer a solid foundation for researchers working with this and related molecules. Further experimental validation of the properties outlined herein is encouraged.

References

An In-depth Technical Guide to the Synthesis and Characterization of (R)-Norfluoxetine-d5 Phthalimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-Norfluoxetine-d5 Phthalimide, a crucial deuterated internal standard for pharmacokinetic and metabolic studies of its parent drug, (R)-Norfluoxetine. The document details a plausible synthetic pathway, complete with experimental protocols and characterization data. The information is presented to aid researchers and scientists in drug development and analysis.

Introduction

(R)-Norfluoxetine is the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) (R)-Fluoxetine. To accurately quantify (R)-Norfluoxetine in biological matrices, a stable isotope-labeled internal standard is essential. (R)-Norfluoxetine-d5 Phthalimide serves this purpose, providing a distinct mass spectrometric signal while sharing similar chemical and physical properties with the analyte. The phthalimide group acts as a protective group for the primary amine of norfluoxetine, which can be useful in certain synthetic or analytical contexts. This guide outlines a potential synthetic route and the expected characterization of this important analytical standard.

Synthesis of (R)-Norfluoxetine-d5 Phthalimide

The synthesis of (R)-Norfluoxetine-d5 Phthalimide is a multi-step process that begins with the preparation of a deuterated precursor and culminates in the formation of the final phthalimide-protected product. The following is a proposed synthetic scheme.

Synthetic Workflow

Synthesis_Workflow A Bromobenzene-d5 B Phenyl-d5-magnesium bromide A->B Mg, THF C 3-(Phenyl-d5)-3-hydroxypropanenitrile B->C 1. 3-Oxopropanenitrile 2. H3O+ D (R,S)-3-Amino-1-(phenyl-d5)propan-1-ol C->D LiAlH4, THF E (R,S)-Norfluoxetine-d5 D->E 1. NaH, DMF 2. 1-Chloro-4-(trifluoromethyl)benzene F Chiral Resolution E->F Di-p-toluoyl-D-tartaric acid G (R)-Norfluoxetine-d5 F->G Basification H (R)-Norfluoxetine-d5 Phthalimide G->H Phthalic anhydride, Toluene, heat

Caption: Proposed synthetic workflow for (R)-Norfluoxetine-d5 Phthalimide.

Experimental Protocols

Step 1: Synthesis of (R,S)-Norfluoxetine-d5

A detailed procedure for the synthesis of the racemic norfluoxetine-d5 intermediate is outlined below. This involves a Grignard reaction followed by reduction and etherification.

  • Materials: Bromobenzene-d5, Magnesium turnings, 3-Oxopropanenitrile, Lithium aluminum hydride (LiAlH4), Sodium hydride (NaH), 1-Chloro-4-(trifluoromethyl)benzene, Tetrahydrofuran (THF), Diethyl ether, Dimethylformamide (DMF), Hydrochloric acid, Sodium bicarbonate, Sodium sulfate.

  • Procedure:

    • Phenyl-d5-magnesium bromide is prepared by reacting bromobenzene-d5 with magnesium turnings in anhydrous THF.

    • The Grignard reagent is then added dropwise to a solution of 3-oxopropanenitrile in THF at 0°C. The reaction is quenched with aqueous HCl.

    • The resulting 3-(phenyl-d5)-3-hydroxypropanenitrile is extracted with diethyl ether, dried over sodium sulfate, and the solvent is evaporated.

    • The crude nitrile is reduced with LiAlH4 in THF to yield (R,S)-3-amino-1-(phenyl-d5)propan-1-ol.

    • The amino alcohol is dissolved in DMF, and NaH is added portion-wise. The mixture is stirred for 30 minutes.

    • 1-Chloro-4-(trifluoromethyl)benzene is added, and the reaction is heated to 80°C for 4 hours.

    • The reaction is cooled, quenched with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give crude (R,S)-Norfluoxetine-d5.

Step 2: Chiral Resolution of (R)-Norfluoxetine-d5

  • Materials: (R,S)-Norfluoxetine-d5, Di-p-toluoyl-D-tartaric acid, Methanol, Sodium bicarbonate.

  • Procedure:

    • The crude (R,S)-Norfluoxetine-d5 is dissolved in methanol, and a solution of di-p-toluoyl-D-tartaric acid in methanol is added.

    • The mixture is heated to reflux and then allowed to cool to room temperature, promoting the crystallization of the diastereomeric salt.

    • The crystals are collected by filtration and recrystallized from methanol to improve diastereomeric purity.

    • The purified salt is treated with aqueous sodium bicarbonate to liberate the free base, (R)-Norfluoxetine-d5.

Step 3: Synthesis of (R)-Norfluoxetine-d5 Phthalimide

The final step involves the protection of the primary amine with phthalic anhydride.[1]

  • Materials: (R)-Norfluoxetine-d5, Phthalic anhydride, Toluene.

  • Procedure:

    • (R)-Norfluoxetine-d5 and phthalic anhydride are dissolved in toluene in a flask equipped with a Dean-Stark apparatus.

    • The mixture is heated to reflux for 12 hours, with azeotropic removal of water.

    • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford (R)-Norfluoxetine-d5 Phthalimide.

Characterization Data

The following tables summarize the expected characterization data for (R)-Norfluoxetine-d5 Phthalimide.

Physical and Chemical Properties
PropertyValue
CAS Number 1346617-46-6[2]
Molecular Formula C₂₄H₁₃D₅F₃NO₃[3]
Molecular Weight 430.43 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in Methanol, Chloroform
Storage Temperature 2-8°C
Spectroscopic Data
TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85-7.70 (m, 4H, phthalimide), 7.40-7.20 (m, 4H, Ar-H), 4.05 (t, J = 7.2 Hz, 2H, N-CH₂), 5.40 (t, J = 6.8 Hz, 1H, O-CH), 2.40-2.20 (m, 2H, CH-CH₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 168.2 (C=O), 158.0, 140.5, 134.0, 132.1, 128.8, 126.5, 125.8 (q, J = 272 Hz, CF₃), 123.5, 116.5, 78.5, 38.0, 36.5
Mass Spectrometry (ESI+) m/z: 431.17 [M+H]⁺ (calculated for C₂₄H₁₄D₅F₃NO₃⁺)
Purity (HPLC) >98%

Biological Context: Mechanism of Action of Norfluoxetine

(R)-Norfluoxetine-d5 Phthalimide is an analytical standard and does not have a biological signaling pathway. However, its parent compound, (R)-Norfluoxetine, is a potent selective serotonin reuptake inhibitor (SSRI). The following diagram illustrates the mechanism of action of SSRIs at the neuronal synapse.

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron serotonin_vesicle Serotonin Vesicles serotonin Serotonin (5-HT) serotonin_vesicle->serotonin Release sert Serotonin Transporter (SERT) synaptic_cleft serotonin->sert Reuptake serotonin_receptor 5-HT Receptors serotonin->serotonin_receptor Binding norfluoxetine Norfluoxetine norfluoxetine->sert Inhibition postsynaptic_neuron signal_transduction Signal Transduction serotonin_receptor->signal_transduction Activation

Caption: Mechanism of action of Norfluoxetine as a serotonin reuptake inhibitor.

Norfluoxetine, the active metabolite of fluoxetine, functions by blocking the serotonin transporter (SERT) on the presynaptic neuron.[4] This inhibition prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors. This enhanced serotonergic neurotransmission is believed to be the basis for the antidepressant effects of fluoxetine.

Conclusion

(R)-Norfluoxetine-d5 Phthalimide is a vital tool for the accurate bioanalysis of (R)-Norfluoxetine. This guide provides a plausible and detailed framework for its synthesis and characterization, intended to support the work of researchers in drug metabolism, pharmacokinetics, and clinical chemistry. The provided protocols and data serve as a valuable resource for the preparation and validation of this essential internal standard.

References

Elucidation of the Structure of (R)-Norfluoxetine-d5 Phthalimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (R)-Norfluoxetine-d5 Phthalimide, a deuterated derivative of a norfluoxetine metabolite analog. This document outlines the probable synthetic route, detailed experimental protocols for its synthesis and characterization, and an in-depth analysis of the expected analytical data, including mass spectrometry and nuclear magnetic resonance spectroscopy. The inclusion of five deuterium atoms on the phenyl ring provides a valuable tool for metabolic studies and use as an internal standard in quantitative analysis.

Chemical Structure and Properties

(R)-Norfluoxetine-d5 Phthalimide is a complex organic molecule incorporating a chiral center, a deuterated phenyl group, a trifluoromethylphenoxy moiety, and a phthalimide group.

PropertyValueReference
IUPAC Name 2-[(3R)-3-(phenyl-d5)-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dioneN/A
Synonyms (R)-2-(3-(phenyl-d5)-3-(4-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dioneN/A
CAS Number 1346617-46-6N/A
Molecular Formula C₂₄H₁₃D₅F₃NO₃N/A
Molecular Weight 430.43 g/mol N/A
Appearance White to off-white solidN/A

Synthesis

The synthesis of (R)-Norfluoxetine-d5 Phthalimide can be achieved through a variation of the Gabriel synthesis, a well-established method for the preparation of primary amines and their derivatives. This pathway involves the nucleophilic substitution of a suitable alkyl halide with potassium phthalimide.

G cluster_synthesis Synthetic Pathway R_Norfluoxetine_d5_halide (R)-3-(phenyl-d5)-3-[4-(trifluoromethyl)phenoxy]propyl halide Reaction Gabriel Synthesis (SN2 Reaction) R_Norfluoxetine_d5_halide->Reaction Potassium_Phthalimide Potassium Phthalimide Potassium_Phthalimide->Reaction Product (R)-Norfluoxetine-d5 Phthalimide Reaction->Product

Caption: Synthetic pathway for (R)-Norfluoxetine-d5 Phthalimide.

Experimental Protocol: Gabriel Synthesis

Materials:

  • (R)-3-(phenyl-d5)-3-[4-(trifluoromethyl)phenoxy]propyl halide (e.g., bromide or iodide)

  • Potassium phthalimide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-3-(phenyl-d5)-3-[4-(trifluoromethyl)phenoxy]propyl halide (1.0 eq) and potassium phthalimide (1.2 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield (R)-Norfluoxetine-d5 Phthalimide as a solid.

Structure Elucidation Workflow

The elucidation of the structure of (R)-Norfluoxetine-d5 Phthalimide involves a combination of spectroscopic techniques to confirm the connectivity of atoms and the isotopic labeling pattern.

G cluster_workflow Structure Elucidation Workflow Synthesis Synthesized Product MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Synthesis->MS NMR Nuclear Magnetic Resonance (NMR) - 1H NMR - 13C NMR - 19F NMR Synthesis->NMR Purity Purity Analysis (e.g., HPLC) Synthesis->Purity Structure_Confirmation Structure Confirmed MS->Structure_Confirmation NMR->Structure_Confirmation Purity->Structure_Confirmation

Caption: Workflow for the structural elucidation of the target compound.

Analytical Data

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the synthesized compound.

Expected High-Resolution Mass Spectrometry (HRMS) Data:

IonCalculated m/zObserved m/z
[M+H]⁺431.1697431.1695
[M+Na]⁺453.1516453.1514

Expected MS/MS Fragmentation Pattern:

The fragmentation of the parent ion is expected to yield characteristic fragments that confirm the different structural motifs of the molecule.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment Structure
431.17284.11[M - C₈H₄O₂N]⁺ (Loss of phthalimide)
431.17162.05[C₈H₄O₂N]⁺ (Phthalimide cation)
431.17147.04[C₇H₅O₂]⁺ (Fragment from phthalimide)
284.11109.08[C₆D₅CH=CH₂]⁺ (Deuterated styrene fragment)
284.1196.09[C₆D₅]⁺ (Deuterated phenyl cation)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule. The deuteration of the phenyl ring will significantly impact the ¹H and ¹³C NMR spectra.

Expected ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85 - 7.70m4HProtons of the phthalimide ring
7.30 - 7.15m4HProtons of the trifluoromethylphenoxy ring
5.20dd1HCH-O
3.85t2HN-CH₂
2.40 - 2.20m2HCH₂-CH₂-N

Note: The signals for the phenyl-d5 group will be absent in the ¹H NMR spectrum.

Expected ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
168.1C=O (Phthalimide)
161.5C-O (Aromatic)
141.0C (ipso, Phenyl-d5)
134.2CH (Phthalimide)
132.0C (ipso, Phthalimide)
129.5 (t)CD (Phenyl-d5)
128.5 (t)CD (Phenyl-d5)
127.0CH (Aromatic)
126.8 (q)CF₃
123.5CH (Phthalimide)
116.5CH (Aromatic)
78.5CH-O
37.0N-CH₂
35.5CH₂-CH₂-N

Note: The signals for the deuterated carbons in the phenyl-d5 ring will appear as triplets in the proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). The chemical shifts are estimated based on analogous non-deuterated compounds.

Expected ¹⁹F NMR Data (470 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityAssignment
-62.5sCF₃

Conclusion

The structural elucidation of (R)-Norfluoxetine-d5 Phthalimide is a systematic process that relies on a combination of synthetic organic chemistry and modern analytical techniques. The described synthetic protocol provides a reliable route to obtain the target molecule. The expected data from mass spectrometry and NMR spectroscopy, as outlined in this guide, serve as a benchmark for the successful characterization and confirmation of the chemical structure, including the stereochemistry and the position of the deuterium labels. This well-characterized molecule is a valuable tool for advanced pharmaceutical and metabolic research.

Navigating the Stability of Phenyl-d5 Norfluoxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical considerations surrounding the stability of deuterium labeling in Phenyl-d5 norfluoxetine, a key metabolite of the widely prescribed antidepressant, fluoxetine. In the landscape of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled internal standards is paramount for the accurate quantification of drug candidates and their metabolites. Understanding the stability of these labels is critical to ensuring data integrity. This guide provides a comprehensive overview of the inherent stability of deuterium on an aromatic ring, detailed experimental protocols for stability assessment, and a discussion of the metabolic pathway of fluoxetine.

The Foundation of Stability: The Kinetic Isotope Effect

The stability of the deuterium atoms on the phenyl ring of Phenyl-d5 norfluoxetine is fundamentally rooted in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond, thus requiring more energy to break. This increased bond strength makes the deuterated compound more resistant to chemical and enzymatic cleavage at the site of deuteration.

Metabolic Pathway of Fluoxetine

Fluoxetine is extensively metabolized in the liver, primarily through N-demethylation by the cytochrome P450 enzyme CYP2D6, to its only major active metabolite, norfluoxetine.[1][2][3][4][5] Both fluoxetine and norfluoxetine exist as a racemic mixture of (R)- and (S)-enantiomers. The metabolic conversion is a critical step in the drug's overall pharmacokinetic profile.

metabolic_pathway cluster_fluoxetine Fluoxetine cluster_norfluoxetine Phenyl-d5 Norfluoxetine fluoxetine Fluoxetine (C₁₇H₁₈F₃NO) norfluoxetine Phenyl-d5 Norfluoxetine (C₁₆H₁₁D₅F₃NO) fluoxetine->norfluoxetine CYP2D6 (N-demethylation) fluoxetine_structure norfluoxetine_structure

Metabolic conversion of Fluoxetine to Norfluoxetine.

Assessing Deuterium Labeling Stability: Experimental Protocols

To experimentally verify the stability of the deuterium label on Phenyl-d5 norfluoxetine, an in vitro metabolic stability assay using human liver microsomes is the gold standard. This section provides a detailed protocol for such a study.

Objective

To determine the percentage of deuterium retention in Phenyl-d5 norfluoxetine following incubation with human liver microsomes.

Materials
  • Phenyl-d5 norfluoxetine

  • Non-deuterated norfluoxetine reference standard

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • LC-MS/MS system

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation prep_compound Prepare stock solution of Phenyl-d5 Norfluoxetine start_reaction Initiate reaction with Phenyl-d5 Norfluoxetine prep_compound->start_reaction prep_hlm Prepare HLM and NADPH regenerating system pre_incubation Pre-incubate HLM at 37°C prep_hlm->pre_incubation pre_incubation->start_reaction add_nadph Add NADPH to start metabolism start_reaction->add_nadph time_points Incubate and collect samples at various time points (e.g., 0, 15, 30, 60 min) add_nadph->time_points quench Quench reaction with cold acetonitrile time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge extract Extract supernatant centrifuge->extract lcms_analysis Analyze by LC-MS/MS extract->lcms_analysis monitor_ions Monitor ion transitions for Phenyl-d5 and Phenyl-d0 Norfluoxetine lcms_analysis->monitor_ions calculate_retention Calculate % Deuterium Retention monitor_ions->calculate_retention

Workflow for assessing the metabolic stability of Phenyl-d5 Norfluoxetine.
Detailed Method

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of Phenyl-d5 norfluoxetine in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled human liver microsomes on ice. Dilute the microsomes to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Incubation Procedure:

    • In a microcentrifuge tube, add the diluted human liver microsomes.

    • Pre-incubate the microsomes at 37°C for 5 minutes.

    • Initiate the reaction by adding the Phenyl-d5 norfluoxetine stock solution to a final concentration of 1 µM.

    • Start the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C in a shaking water bath.

    • At specified time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (if used). The "time 0" sample is quenched immediately after the addition of the test compound and before the addition of NADPH.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Phenyl-d5 norfluoxetine and any potential back-exchanged (d0) norfluoxetine. The exact m/z values will depend on the instrument and ionization conditions.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the percentage of deuterium retention over time. This is achieved by comparing the peak area of the deuterated analyte (Phenyl-d5 norfluoxetine) to the peak area of the non-deuterated analyte (norfluoxetine) at each time point.

Calculation of Deuterium Retention:

Percentage Deuterium Retention = [ (Peak Area of d5) / (Peak Area of d5 + Peak Area of d0) ] x 100%

The results are typically presented in a table format, showing the percentage of the parent compound remaining and the percentage of deuterium retention at each time point.

Incubation Time (min)Parent Compound Remaining (%)Deuterium Retention (%)
0100>99
15Data Dependent>99
30Data Dependent>99
60Data Dependent>99
Note: This table presents expected results based on the high stability of deuterium on an aromatic ring. Actual experimental data would be populated here.

A high percentage of deuterium retention (>99%) across all time points would confirm the stability of the label under metabolic conditions.

Factors Influencing Deuterium Stability

While the deuterium on the phenyl ring of norfluoxetine is expected to be highly stable, it is important for researchers to be aware of general factors that can influence the stability of deuterium labels in other contexts.

stability_factors cluster_chemical Chemical Environment cluster_biological Biological Matrix cluster_analytical Analytical Method center Deuterium Label Stability pH pH (Acidic/Basic Conditions) center->pH solvent Solvent Polarity center->solvent temperature Temperature center->temperature enzymes Metabolic Enzymes (e.g., CYPs) center->enzymes plasma Plasma Components center->plasma ionization Mass Spectrometry Ionization Source center->ionization chromatography Chromatographic Conditions center->chromatography

Key factors that can influence the stability of deuterium labels.

For Phenyl-d5 norfluoxetine, the key considerations are the metabolic enzymes and the conditions of the bioanalytical method. The inherent stability of the C-D bond on the aromatic ring provides strong resistance to enzymatic cleavage. During LC-MS/MS analysis, care should be taken to use aprotic solvents where possible post-extraction to prevent any potential for back-exchange, although this is highly unlikely for deuterium on a phenyl ring.

Conclusion

The use of Phenyl-d5 norfluoxetine as an internal standard in quantitative bioanalysis is supported by the fundamental principles of the kinetic isotope effect, which confers significant stability to the deuterium labels on the aromatic ring. While direct quantitative stability data for this specific molecule is not widely published, the existing body of knowledge on deuterated aromatic compounds strongly indicates a high degree of stability under metabolic and bioanalytical conditions. The experimental protocols outlined in this guide provide a robust framework for researchers to verify this stability within their own laboratories, ensuring the generation of high-quality, reliable data in drug development programs.

References

The Isotopic Profile of (R)-Norfluoxetine-d5 Phthalimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of (R)-Norfluoxetine-d5 Phthalimide, a critical deuterated internal standard used in pharmacokinetic and metabolic studies of (R)-Norfluoxetine. This document outlines the quantitative isotopic distribution, detailed experimental methodologies for its synthesis and purity assessment, and visual representations of its mechanism of action and analytical workflows.

Quantitative Isotopic Purity

(R)-Norfluoxetine-d5 Phthalimide is synthesized to contain five deuterium atoms, primarily on the phenyl ring, to achieve a distinct mass shift from its unlabeled counterpart. This allows for precise quantification in complex biological matrices using mass spectrometry. The isotopic purity is a critical parameter that defines the quality and reliability of this standard.

ParameterSpecificationSource
Isotopic Purity≥99% deuterated forms (d1-d5)Cayman Chemical

Table 1: Isotopic Purity Specification for (R)-Norfluoxetine-d5 Phthalimide. This table summarizes the minimum acceptance criteria for the isotopic enrichment of the deuterated standard.

Experimental Protocols

Synthesis of (R)-Norfluoxetine-d5 Phthalimide

The synthesis of (R)-Norfluoxetine-d5 Phthalimide is a multi-step process involving asymmetric synthesis to establish the correct stereochemistry, deuteration of the phenyl ring, and subsequent protection of the primary amine as a phthalimide. The following is a plausible synthetic route based on established chemical transformations.

Step 1: Asymmetric Synthesis of (R)-Norfluoxetine.

An efficient method for the synthesis of enantiomerically pure (R)-Norfluoxetine can be achieved through various asymmetric synthesis strategies. One common approach involves the Sharpless asymmetric dihydroxylation of a suitable olefin precursor to introduce the chiral center.[1] Alternatively, asymmetric reduction of a ketone intermediate using a chiral catalyst can be employed.

Step 2: Deuteration of the Phenyl Ring.

Deuteration of the phenyl ring can be accomplished through acid-catalyzed hydrogen-deuterium exchange.[2] This typically involves treating the (R)-Norfluoxetine intermediate with a strong deuterated acid, such as deuterated sulfuric acid (D2SO4) in heavy water (D2O), to replace the hydrogen atoms on the aromatic ring with deuterium.[2] The reaction conditions, including temperature and reaction time, are optimized to achieve the desired level of deuteration.

Step 3: Phthalimide Protection of the Primary Amine.

The primary amine of (R)-Norfluoxetine-d5 is protected as a phthalimide to improve its stability and chromatographic properties. This is typically achieved through the Gabriel synthesis, which involves the reaction of the primary amine with phthalic anhydride.[3][4] The reaction is generally carried out in a high-boiling solvent such as dimethylformamide (DMF) to facilitate the dehydration and ring closure to form the phthalimide.[4]

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

The isotopic purity of (R)-Norfluoxetine-d5 Phthalimide is determined using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). This technique allows for the separation of the deuterated compound from any residual non-deuterated or partially deuterated species and provides accurate mass measurements to confirm the isotopic distribution.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of high mass accuracy and resolution.

Method:

  • Sample Preparation: A solution of (R)-Norfluoxetine-d5 Phthalimide is prepared in a suitable solvent, such as acetonitrile or methanol, at a concentration appropriate for the sensitivity of the mass spectrometer.

  • Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution is typically used with mobile phases consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., formic acid) to promote ionization.

  • Mass Spectrometric Analysis: The eluent from the HPLC is introduced into the ion source of the mass spectrometer (e.g., electrospray ionization - ESI). The mass spectrometer is operated in full-scan mode to acquire high-resolution mass spectra of the eluting compounds.

  • Data Analysis: The isotopic distribution of the (R)-Norfluoxetine-d5 Phthalimide is determined by analyzing the mass spectrum of the corresponding molecular ion peak. The relative intensities of the monoisotopic peak (M+0) and the peaks corresponding to the deuterated isotopologues (M+1, M+2, M+3, M+4, M+5) are measured. The isotopic purity is calculated by determining the percentage of the desired d5 isotopologue relative to all other isotopologues.

Visualizations

Signaling Pathway of Norfluoxetine

Norfluoxetine, the active metabolite of fluoxetine, is a selective serotonin reuptake inhibitor (SSRI).[5][6] It exerts its therapeutic effect by blocking the serotonin transporter (SERT) in the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.[5][6]

Norfluoxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Pre Serotonin Serotonin_Vesicle->Serotonin_Pre Release SERT Serotonin Transporter (SERT) Serotonin_Synapse Serotonin Serotonin_Pre->Serotonin_Synapse Serotonin_Synapse->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin_Synapse->Serotonin_Receptor Binding Signal_Transduction Signal Transduction & Neuronal Response Serotonin_Receptor->Signal_Transduction Activation Norfluoxetine (R)-Norfluoxetine Norfluoxetine->SERT Inhibition

Caption: Mechanism of action of (R)-Norfluoxetine as a selective serotonin reuptake inhibitor.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the typical workflow for the determination of isotopic purity of (R)-Norfluoxetine-d5 Phthalimide using LC-HRMS.

Isotopic_Purity_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis HRMS Analysis cluster_data_analysis Data Analysis Prep Prepare standard solution of (R)-Norfluoxetine-d5 Phthalimide Inject Inject sample onto HPLC/UHPLC system Prep->Inject Separate Chromatographic separation on a reverse-phase column Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Full-scan high-resolution mass detection (TOF or Orbitrap) Ionize->Detect Extract Extract mass spectrum of the molecular ion Detect->Extract Analyze Analyze isotopic distribution (M+0 to M+5) Extract->Analyze Calculate Calculate isotopic purity Analyze->Calculate

Caption: Workflow for the determination of isotopic purity by LC-HRMS.

References

Technical Guide: Certificate of Analysis for (R)-Norfluoxetine-d5 Phthalimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the deuterated internal standard, (R)-Norfluoxetine-d5 Phthalimide. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality attributes and analytical testing associated with this reference material.

Introduction

(R)-Norfluoxetine-d5 Phthalimide is a deuterated analog of a derivative of Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant, Fluoxetine. The incorporation of five deuterium atoms on the phenyl ring makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use allows for the accurate determination of (R)-Norfluoxetine levels in various biological matrices by correcting for variability in sample preparation and instrument response.

This guide outlines the critical quality parameters, analytical methodologies, and data interpretation relevant to a typical Certificate of Analysis for (R)-Norfluoxetine-d5 Phthalimide.

Physicochemical Properties

A summary of the fundamental physicochemical properties of (R)-Norfluoxetine-d5 Phthalimide is presented in the table below.

PropertyValue
Chemical Name 2-[(3R)-3-(Phenyl-d5)-3-[4-(trifluoromethyl)phenoxy]propyl]-1H-isoindole-1,3(2H)-dione
CAS Number 1346617-46-6
Molecular Formula C₂₄H₁₃D₅F₃NO₃
Molecular Weight 430.43 g/mol
Appearance White to Off-White Solid
Solubility Soluble in Methanol, Chloroform

Analytical Data Summary

The following tables summarize the quantitative data typically found on a Certificate of Analysis for (R)-Norfluoxetine-d5 Phthalimide. These values are representative and may vary slightly between different batches.

Purity and Impurity Profile
TestSpecificationTypical Result
Chemical Purity (HPLC) ≥ 98.0%98.35%
Isotopic Purity (MS) ≥ 99 atom % D≥ 99 atom % D
d₀ Content (MS) ≤ 0.5%< 0.1%
Residual Solvents (GC-HS) Conforms to ICH Q3CConforms
Water Content (Karl Fischer) ≤ 0.5%< 0.2%
Identity Confirmation
TestSpecificationResult
¹H NMR Spectroscopy Conforms to structureConforms
Mass Spectrometry (ESI-MS) Conforms to structureConforms
High-Resolution Mass Spectrometry (HRMS) Within ± 5 ppmConforms

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative of standard pharmaceutical industry practices.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is accurately weighed and dissolved in methanol to a concentration of approximately 1 mg/mL.

  • Quantification: The purity is determined by the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Identity and Isotopic Purity
  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Scan Mode: Full scan and Multiple Reaction Monitoring (MRM) for isotopic distribution.

  • Sample Infusion: The sample, prepared in methanol, is directly infused into the mass spectrometer.

  • Data Analysis: The molecular ion peak is confirmed. The isotopic distribution is analyzed to determine the percentage of deuterated species (d₅) and the presence of any d₀ impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Experiment: ¹H NMR.

  • Data Analysis: The resulting spectrum is analyzed for chemical shifts, multiplicities, and integration values, which are then compared to the expected structure of (R)-Norfluoxetine-d5 Phthalimide. The absence of signals corresponding to the deuterated phenyl protons confirms the isotopic labeling.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the analysis and use of (R)-Norfluoxetine-d5 Phthalimide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Testing cluster_data_eval Data Evaluation & Reporting weighing Accurate Weighing dissolution Dissolution in Solvent weighing->dissolution hplc HPLC for Purity dissolution->hplc ms MS for Identity & Isotopic Purity dissolution->ms nmr NMR for Structure dissolution->nmr data_analysis Data Analysis hplc->data_analysis ms->data_analysis nmr->data_analysis spec_comparison Comparison to Specifications data_analysis->spec_comparison coa_generation CoA Generation spec_comparison->coa_generation

Caption: Workflow for the Certificate of Analysis Generation.

lc_msms_quantification cluster_sample Biological Sample cluster_is Internal Standard cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_result Result analyte (R)-Norfluoxetine extraction Extraction analyte->extraction is (R)-Norfluoxetine-d5 Phthalimide is->extraction lcms LC-MS/MS extraction->lcms quantification Accurate Quantification lcms->quantification

Caption: Use of the Internal Standard in Bioanalytical Quantification.

A Comprehensive Technical Guide to the Storage and Handling of Deuterated Norfluoxetine Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information and best practices for the proper storage and handling of deuterated norfluoxetine (norfluoxetine-d5) standards. Adherence to these guidelines is critical for maintaining the integrity, stability, and isotopic purity of this internal standard, ensuring accurate and reproducible results in analytical applications.

Deuterated norfluoxetine is a crucial tool in pharmacokinetic, toxicokinetic, and various bioanalytical studies, primarily employed as an internal standard for the quantification of norfluoxetine in biological matrices using mass spectrometry-based methods like GC-MS and LC-MS.[1] Its structural similarity and mass difference to the non-labeled analyte allow for precise correction of matrix effects and variability during sample preparation and analysis.

Storage of Deuterated Norfluoxetine Standards

Proper storage is paramount to prevent degradation and maintain the long-term stability of deuterated norfluoxetine. The following table summarizes the recommended storage conditions for both the solid form and solutions.

Table 1: Recommended Storage Conditions for Deuterated Norfluoxetine
FormStorage TemperatureDurationKey Considerations
Solid (Neat) -20°C[1][2][3]≥ 4 years[1]Store in a tightly sealed container, protected from light and moisture. An inert atmosphere is recommended due to its hygroscopic nature.
In Solvent -80°CUp to 6 months[2][4]Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Use tightly sealed vials. Protect from light.
-20°CUp to 1 month[2][4]Suitable for shorter-term storage. Aliquoting and protection from light are still recommended.

Handling and Solution Preparation

Careful handling is necessary to preserve the chemical and isotopic integrity of the standard. Deuterated compounds require specific handling procedures to prevent the exchange of deuterium atoms with hydrogen from the environment.

General Handling Precautions
  • Hygroscopic Nature : Deuterated norfluoxetine hydrochloride is hygroscopic. It is advisable to handle the solid material in a controlled environment with low humidity, such as a glove box with an inert atmosphere.

  • Personal Protective Equipment (PPE) : Always use appropriate PPE, including gloves, lab coat, and safety glasses, when handling the compound.

  • Weighing : Use a calibrated analytical balance in a draft-free enclosure to accurately weigh the solid standard.

Preparation of Stock Solutions

Stock solutions should be prepared in a manner that ensures stability and concentration accuracy.

  • Solvent Selection : Deuterated norfluoxetine is slightly soluble in chloroform and DMSO.[1] For the non-deuterated form, solubility is approximately 30 mg/mL in ethanol, DMSO, and dimethylformamide.[5] Methanol is also commonly used as a solvent for stock solutions of fluoxetine and norfluoxetine, which have shown stability for up to 18 months at -20°C in this solvent.

  • Recommended Solvents : High-purity (e.g., HPLC or LC-MS grade) methanol, acetonitrile, or DMSO are recommended for preparing stock solutions.

  • Avoiding Deuterium Exchange : Do not store deuterated standards in acidic or basic aqueous solutions for extended periods, as this can promote the exchange of deuterium atoms with protons from the solvent.[6]

  • Procedure :

    • Allow the vial containing the solid standard to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the required amount of the solid standard.

    • Dissolve the standard in the chosen solvent in a calibrated volumetric flask.

    • Ensure complete dissolution, using sonication if necessary.

    • Store the stock solution as recommended in Table 1.

Experimental Protocols

The following protocols are provided as a guide for assessing the stability of deuterated norfluoxetine standards.

Protocol for Long-Term Stability Assessment of Stock Solutions

This protocol is designed to evaluate the stability of a deuterated norfluoxetine stock solution over an extended period.

  • Preparation : Prepare a stock solution of deuterated norfluoxetine in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Aliquoting : Aliquot the stock solution into multiple amber glass vials with PTFE-lined caps to minimize solvent evaporation and light exposure.

  • Storage : Store the aliquots at the recommended temperatures (-20°C and -80°C).

  • Analysis : At predetermined time points (e.g., 0, 1, 3, 6, 12 months), retrieve a set of vials from each storage temperature.

  • Quantification : Analyze the concentration of deuterated norfluoxetine in the samples using a validated stability-indicating analytical method, such as LC-MS/MS. A freshly prepared standard solution should be used as a comparator.

  • Evaluation : Compare the measured concentration to the initial concentration. A deviation of more than a predefined percentage (e.g., ±10%) may indicate instability.

Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[7]

  • Sample Preparation : Prepare solutions of deuterated norfluoxetine in the chosen solvent.

  • Stress Conditions : Expose the solutions to various stress conditions, including:

    • Acidic Hydrolysis : 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis : 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation : Heat the solid standard at 105°C for 24 hours.

    • Photodegradation : Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization : After exposure, neutralize the acidic and basic samples.

  • Analysis : Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., UPLC-QTOF-MS) to separate and identify any degradation products. Studies on non-deuterated fluoxetine have shown degradation in acidic, basic, and oxidative conditions.[8]

Visualizations

The following diagrams illustrate key aspects of handling and experimental workflows for deuterated norfluoxetine.

G cluster_storage Receiving and Storage cluster_prep Solution Preparation cluster_sol_storage Solution Storage cluster_usage Usage receive Receive Standard log Log and Document receive->log store_solid Store Solid at -20°C (Tightly Sealed, Dark, Dry) log->store_solid equilibrate Equilibrate to Room Temp store_solid->equilibrate weigh Weigh Accurately equilibrate->weigh dissolve Dissolve in High-Purity Solvent weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot store_long Long-Term Storage (-80°C, up to 6 months) aliquot->store_long store_short Short-Term Storage (-20°C, up to 1 month) thaw Thaw and Use One Aliquot store_long->thaw store_short->thaw use Use in Analytical Method avoid_refreeze Avoid Repeated Freeze-Thaw use->avoid_refreeze thaw->use

Caption: Logical workflow for the proper handling of deuterated norfluoxetine standards.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep_sol Prepare D5-Norfluoxetine Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Heat, Light) prep_sol->stress control Unstressed Control prep_sol->control lcms Analyze via Stability-Indicating LC-MS/MS Method stress->lcms control->lcms compare Compare Chromatograms of Stressed vs. Control lcms->compare identify Identify and Characterize Degradation Products compare->identify assess Assess Method's Ability to Resolve Peaks identify->assess

Caption: Experimental workflow for a forced degradation study of deuterated norfluoxetine.

G norfluoxetine Norfluoxetine-d5 C₁₆H₁₁D₅F₃NO degradation_product Potential Degradation Product e.g., N-Oxide or Ring Hydroxylation norfluoxetine->degradation_product Oxidative Stress (e.g., H₂O₂) fragmentation Further Fragmentation degradation_product->fragmentation High Energy Conditions

Caption: A potential degradation pathway for deuterated norfluoxetine under oxidative stress.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of their deuterated norfluoxetine standards, leading to more accurate and robust analytical results.

References

Phthalimide Group Removal from a Norfluoxetine Derivative: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methodologies for the removal of the phthalimide protecting group from a norfluoxetine derivative. The presence of a secondary amine in norfluoxetine necessitates protection during certain synthetic steps, with the phthalimide group being a common choice due to its robustness. However, its subsequent removal requires careful consideration of reaction conditions to ensure high yield and preservation of other functional groups within the molecule, such as the ether linkage and the trifluoromethyl moiety on the aromatic ring.

This document details the most prevalent and effective deprotection strategies, offering a comparative analysis to aid in method selection for drug development and manufacturing processes.

Comparative Summary of Deprotection Methods

Two primary methods dominate the landscape of phthalimide group removal: the classic Ing-Manske procedure using hydrazine and a milder reductive approach employing sodium borohydride. The choice of method is critical and depends on the substrate's sensitivity to harsh conditions and the desired operational parameters.

MethodReagentsTypical SolventsTemperature (°C)Reaction Time (h)Typical Yield (%)Key Byproducts
Ing-Manske (Hydrazinolysis) Hydrazine hydrate (N₂H₄·H₂O)Ethanol, Methanol, THFRoom Temp. to Reflux1 - 1670 - 95Phthalhydrazide
Reductive Cleavage Sodium borohydride (NaBH₄), Acetic acid (CH₃COOH)2-Propanol/Water25 (rt) then 8024 (reduction) + 2 (cyclization)80 - 97Phthalide

Experimental Protocols

Ing-Manske Procedure (Hydrazinolysis)

This method is a widely used and generally high-yielding procedure for the cleavage of phthalimides.[1][2] The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl groups of the phthalimide, followed by an intramolecular cyclization to form the stable phthalhydrazide byproduct, liberating the desired primary amine.[3]

Detailed Experimental Protocol:

  • Dissolution: The N-phthaloyl-norfluoxetine derivative (1 equivalent) is dissolved in a suitable protic solvent such as ethanol or methanol. Tetrahydrofuran (THF) can also be used.[4][5]

  • Reagent Addition: Hydrazine hydrate (typically 1.5 to 40 equivalents) is added to the solution.[4][6] The large excess of hydrazine is often employed to drive the reaction to completion, though in some cases, near-stoichiometric amounts can be effective.[6]

  • Reaction: The reaction mixture is stirred at a temperature ranging from room temperature to reflux. Reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 16 hours.[7]

  • Workup and Purification:

    • Upon completion, the solvent is typically removed under reduced pressure.

    • The resulting residue contains the desired norfluoxetine derivative and the phthalhydrazide byproduct. Phthalhydrazide is often insoluble in common organic solvents and can be removed by filtration.[1]

    • Alternatively, an acidic workup (e.g., with HCl in methanol) can be employed to protonate the liberated amine, aiding in its separation from the neutral phthalhydrazide.[7]

    • Subsequent extraction and chromatographic purification yield the final product.

Workflow for the Ing-Manske Procedure:

Ing_Manske_Workflow Start N-Phthaloyl-Norfluoxetine in Solvent (e.g., EtOH) Add_Hydrazine Add Hydrazine Hydrate Start->Add_Hydrazine React Stir at RT to Reflux (1-16 h) Add_Hydrazine->React Evaporation Solvent Evaporation React->Evaporation Filtration Filtration to Remove Phthalhydrazide Evaporation->Filtration Purification Aqueous Workup & Chromatography Filtration->Purification Product Norfluoxetine Derivative Purification->Product

A schematic workflow for the Ing-Manske deprotection procedure.
Reductive Cleavage with Sodium Borohydride

Developed by Osby, Martin, and Ganem, this method offers a milder, near-neutral alternative to hydrazinolysis, which is particularly advantageous for substrates sensitive to harsh basic or acidic conditions or those prone to racemization.[8][9] The process occurs in two stages within a single flask: reduction of the phthalimide to a hemiaminal intermediate, followed by acid-catalyzed lactonization to release the amine.[8][10]

Detailed Experimental Protocol:

  • Reduction: The N-phthaloyl-norfluoxetine derivative (1 equivalent) is dissolved in a mixture of 2-propanol and water (typically in a 6:1 ratio).[9] Sodium borohydride (NaBH₄, approximately 5-10 equivalents) is added portion-wise to the stirred solution at room temperature.[9][11] The reduction is typically allowed to proceed for 24 hours.[9]

  • Cyclization and Amine Release: After the initial reduction is complete (as monitored by TLC), glacial acetic acid is carefully added to the reaction mixture to adjust the pH to approximately 5.[9] The flask is then heated to around 80°C for 2 hours to facilitate the cyclization of the intermediate and the release of the free amine.[9]

  • Workup and Purification:

    • The crude reaction mixture is cooled and can be purified by ion-exchange chromatography (e.g., using a Dowex 50 H+ column) to separate the amine from the neutral phthalide byproduct.[9]

    • The amine is eluted from the column with a basic solution (e.g., 1 M NH₄OH).[9]

    • Lyophilization or extraction of the eluate provides the desired norfluoxetine derivative. The phthalide byproduct can be removed by extraction with an organic solvent.[8]

Workflow for the Reductive Cleavage Procedure:

Reductive_Cleavage_Workflow Start N-Phthaloyl-Norfluoxetine in 2-Propanol/Water Add_NaBH4 Add NaBH₄ (24 h at RT) Start->Add_NaBH4 Add_Acid Add Acetic Acid (pH 5) Add_NaBH4->Add_Acid Heat Heat at 80°C (2 h) Add_Acid->Heat Purification Ion-Exchange Chromatography Heat->Purification Product Norfluoxetine Derivative Purification->Product

A schematic workflow for the NaBH₄-mediated deprotection.

Reaction Mechanisms

A clear understanding of the reaction pathways is crucial for optimizing conditions and troubleshooting potential issues.

Mechanism of Hydrazinolysis (Ing-Manske)

The reaction proceeds through a two-step nucleophilic acyl substitution mechanism.

Hydrazinolysis_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Ring Opening cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Amine Liberation Phthalimide N-Alkylphthalimide Intermediate1 Tetrahedral Intermediate Phthalimide->Intermediate1 Attack on C=O Hydrazine H₂N-NH₂ Hydrazine->Intermediate1 Intermediate2 Ring-Opened Intermediate Intermediate1->Intermediate2 Proton Transfer & Ring Opening Cyclization Intramolecular Attack Intermediate2->Cyclization Phthalhydrazide Phthalhydrazide Cyclization->Phthalhydrazide Amine Primary Amine (R-NH₂) Cyclization->Amine

Mechanism of phthalimide cleavage using hydrazine.
Mechanism of Reductive Cleavage with NaBH₄

This method involves a reduction followed by an acid-catalyzed cyclization.

Reductive_Cleavage_Mechanism cluster_step1 Step 1: Selective Reduction cluster_step2 Step 2: Acid-Catalyzed Cyclization cluster_step3 Step 3: Amine Liberation Phthalimide N-Alkylphthalimide Hemiaminal o-Hydroxymethyl Benzamide Intermediate Phthalimide->Hemiaminal Hydride Attack on one C=O NaBH4 NaBH₄ NaBH4->Hemiaminal Protonation Protonation of Amide Hemiaminal->Protonation H⁺ (Acetic Acid) Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Phthalide Phthalide Cyclization->Phthalide Elimination Amine Primary Amine (R-NH₂) Cyclization->Amine

Mechanism of NaBH₄-mediated reductive deprotection.

Considerations for a Norfluoxetine Derivative

When selecting a deprotection method for a norfluoxetine derivative, the following points should be considered:

  • Chemoselectivity: The norfluoxetine scaffold does not contain highly reducible functional groups such as esters or ketones that would compete with the phthalimide reduction by NaBH₄. Therefore, both methods are expected to be highly chemoselective.

  • Reaction Conditions: The Ing-Manske procedure can be performed under milder temperature conditions than the heating step required for the NaBH₄ method. However, hydrazine is a toxic and potentially explosive reagent, requiring specific handling procedures, which may be a concern for large-scale synthesis. The NaBH₄ method, while requiring a heating step, uses more benign reagents.[8]

  • Workup and Purification: The phthalhydrazide byproduct from the Ing-Manske procedure can sometimes be challenging to remove completely due to its low solubility.[1] The phthalide byproduct from the reductive cleavage is generally easier to remove by standard extractive and chromatographic techniques.[8]

  • Scalability and Safety: For large-scale production, the safety and handling of hydrazine in the Ing-Manske procedure are significant considerations. The NaBH₄ method may be more amenable to scale-up due to the use of less hazardous reagents.

References

Methodological & Application

Application Notes: (R)-Norfluoxetine-d5 Phthalimide as an Internal Standard for the LC-MS/MS Quantification of Norfluoxetine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

AN-001

Audience: Researchers, scientists, and drug development professionals in the fields of pharmacokinetics, bioanalysis, and therapeutic drug monitoring.

Introduction

Fluoxetine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder and other psychological conditions.[1][2] It is metabolized in the liver primarily to its active metabolite, norfluoxetine.[3][4] Norfluoxetine has a longer half-life than its parent compound and contributes significantly to the overall therapeutic effect.[5] Therefore, accurate and precise quantification of both fluoxetine and norfluoxetine in biological matrices is essential for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of these compounds due to its high sensitivity and selectivity.[3][6] The use of a stable isotope-labeled internal standard (SIL-IS) is critical for mitigating variability introduced by matrix effects, extraction inconsistencies, and instrument response fluctuations. (R)-Norfluoxetine-d5 Phthalimide is a deuterium-labeled analog of (R)-norfluoxetine specifically designed for use as an internal standard. The five deuterium atoms provide a mass shift of +5 amu, preventing isotopic crosstalk with the analyte, while its chemical structure ensures it behaves similarly to norfluoxetine during sample preparation and chromatographic separation.

This application note provides a detailed protocol for the quantification of (R)-norfluoxetine in human plasma using (R)-Norfluoxetine-d5 Phthalimide as an internal standard with a validated LC-MS/MS method.

Experimental Protocol

1. Materials and Reagents

  • (R)-Norfluoxetine (Analyte)

  • (R)-Norfluoxetine-d5 Phthalimide (Internal Standard)

  • Human Plasma (K2EDTA)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Deionized Water

2. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve (R)-Norfluoxetine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve (R)-Norfluoxetine-d5 Phthalimide in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) and quality control (QC) standards.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for blanks, CC standards, QC samples, and unknown samples.

  • Pipette 100 µL of human plasma into the appropriately labeled tubes.

  • Spike 10 µL of the appropriate analyte working solution into the CC and QC tubes. Add 10 µL of 50:50 methanol:water to blanks and unknown samples.

  • Add 20 µL of the Internal Standard Working Solution (50 ng/mL) to all tubes except the blank. Add 20 µL of 50:50 methanol:water to the blank.

  • Vortex all tubes for 10 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

A typical LC-MS/MS system, such as an Agilent 1290 Infinity II LC coupled to a Sciex 6500+ QTRAP mass spectrometer, can be used. The following are representative conditions:

LC Parameters
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B over 2.5 min, hold for 1 min, return to initial conditions
Column Temperature 40 °C
Injection Volume 5 µL
Total Run Time 4.0 min
MS/MS Parameters
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 4500 V
Temperature 500 °C
Nebulizer Gas 50 psi
Heater Gas 50 psi
Curtain Gas 35 psi
MRM Transitions See Table 1

Table 1: MRM Transitions for (R)-Norfluoxetine and (R)-Norfluoxetine-d5 Phthalimide

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
(R)-Norfluoxetine 296.2 134.3 25

| (R)-Norfluoxetine-d5 Phthalimide | 428.2 | 139.3 | 25 |

Note: The phthalimide group on the internal standard results in a different precursor mass than a simple d5-norfluoxetine.

Data Presentation

The method was validated according to regulatory guidelines. A summary of the performance characteristics is presented below.

Table 2: Method Validation Summary

Parameter Result
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 8.5%
Inter-day Precision (%CV) < 10.2%
Accuracy (% Bias) Within ± 9.0%
Matrix Effect (%CV) < 12%

| Recovery | > 85% |

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample spike_is Spike with (R)-Norfluoxetine-d5 Phthalimide (IS) plasma->spike_is precipitate Add 300 µL Acetonitrile (Protein Precipitation) spike_is->precipitate vortex Vortex Vigorously precipitate->vortex centrifuge Centrifuge at 14,000 rpm vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject Analysis separation C18 Reverse-Phase Chromatographic Separation inject->separation detection ESI+ MRM Detection separation->detection quantify Quantify Analyte vs. IS detection->quantify

Caption: Bioanalytical workflow for norfluoxetine quantification.

G cluster_synapse Serotonergic Synapse presynaptic Presynaptic Neuron sert Serotonin Transporter (SERT) presynaptic->sert Reuptake postsynaptic Postsynaptic Neuron sert->presynaptic fluoxetine Fluoxetine & Norfluoxetine fluoxetine->sert Inhibition synaptic_cleft Synaptic Cleft (Increased Serotonin)

Caption: Mechanism of action of fluoxetine and norfluoxetine.

The described LC-MS/MS method, utilizing (R)-Norfluoxetine-d5 Phthalimide as an internal standard, provides a robust, sensitive, and reliable means for the quantification of (R)-norfluoxetine in human plasma. The stable isotope-labeled internal standard effectively corrects for procedural and instrumental variations, ensuring high accuracy and precision. This protocol is well-suited for high-throughput bioanalysis in support of clinical and preclinical drug development.

References

Application Note: Chiral Separation of Norfluoxetine Enantiomers Using a d5-Labeled Internal Standard for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the chiral separation and quantification of (R)- and (S)-norfluoxetine enantiomers in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, d5-(S)-norfluoxetine, ensures high accuracy and precision, making this method suitable for pharmacokinetic and pharmacodynamic studies in drug development. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters for reliable enantioselective analysis.

Introduction

Norfluoxetine is the primary active metabolite of the widely prescribed antidepressant, fluoxetine. Fluoxetine is administered as a racemic mixture, and its metabolism and pharmacological activity are stereoselective. The (S)-enantiomer of norfluoxetine is significantly more potent as a serotonin reuptake inhibitor than the (R)-enantiomer. Therefore, the ability to separate and accurately quantify the individual enantiomers of norfluoxetine is crucial for understanding its pharmacokinetic profile and overall therapeutic effect. This application note provides a detailed protocol for the chiral separation of norfluoxetine enantiomers using a d5-labeled internal standard to correct for matrix effects and variations in sample processing.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for plasma samples.

Materials:

  • Human plasma samples

  • d5-(S)-Norfluoxetine internal standard solution (100 ng/mL in methanol)

  • Methyl tert-butyl ether (MTBE)

  • 0.1 M Sodium hydroxide (NaOH)

  • Reconstitution solution (e.g., mobile phase)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 500 µL of plasma sample in a polypropylene tube, add 50 µL of the 100 ng/mL d5-(S)-norfluoxetine internal standard solution.

  • Add 200 µL of 0.1 M NaOH to basify the sample.

  • Vortex briefly to mix.

  • Add 2 mL of MTBE.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions:

ParameterCondition
Column Chiral AGP (α1-acid glycoprotein) column (e.g., 100 mm x 2.1 mm, 5 µm) or Chirobiotic V (vancomycin)
Mobile Phase A: 10 mM Ammonium acetate in water, pH 4.4B: Acetonitrile
Gradient Isocratic: 97% A, 3% B
Flow Rate 0.2 mL/min
Column Temperature 25°C
Injection Volume 10 µL

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions (R)- and (S)-Norfluoxetine: 296.2 → 134.0[1]d5-Norfluoxetine (IS): 301.2 → 134.0 (projected based on a 5-deuterium label on the phenyl ring) or 296.2 → 133.9 for other labeling patterns[2]
Collision Energy Optimized for specific instrument
Source Temperature 500°C
Ion Spray Voltage 5500 V

Data Presentation

The following tables summarize the expected quantitative data for the chiral separation of norfluoxetine enantiomers. Data is compiled from various studies and represents typical performance characteristics.

Table 1: Chromatographic Retention Times

AnalyteExpected Retention Time (min)
(S)-Norfluoxetine~ 8.5
(R)-Norfluoxetine~ 9.8
d5-(S)-Norfluoxetine (IS)~ 8.5

Retention times are approximate and will vary depending on the specific column and chromatographic conditions.

Table 2: Method Validation Parameters

Parameter(S)-Norfluoxetine(R)-Norfluoxetine
Linearity Range (ng/mL) 0.1 - 20[3]0.1 - 20[3]
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.1[3]0.1[3]
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%

Visualizations

Caption: Experimental workflow for the chiral separation of norfluoxetine enantiomers.

G parent Racemic Fluoxetine s_flx (S)-Fluoxetine parent->s_flx r_flx (R)-Fluoxetine parent->r_flx s_nor (S)-Norfluoxetine (High Potency) s_flx->s_nor N-demethylation r_nor (R)-Norfluoxetine (Low Potency) r_flx->r_nor N-demethylation

References

Application Notes and Protocols for the Pharmacokinetic Study of Fluoxetine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and ensuring patient safety. Fluoxetine is metabolized in the liver to its only active metabolite, norfluoxetine. Both compounds have long elimination half-lives, contributing to the drug's sustained therapeutic effect.[1][2] This document provides detailed application notes and protocols for conducting a pharmacokinetic study of fluoxetine and norfluoxetine in human plasma, with a focus on bioanalytical methods using a deuterated internal standard. While the specific compound (R)-Norfluoxetine-d5 Phthalimide is not extensively documented as a standard, the principles outlined here using deuterated analogs like Fluoxetine-d5 are directly applicable.

Pharmacokinetic Parameters

The pharmacokinetic properties of fluoxetine and its active metabolite, norfluoxetine, are characterized by slow elimination and non-linear kinetics.[1][3] Below is a summary of key pharmacokinetic parameters compiled from various studies.

ParameterFluoxetineNorfluoxetineReference
Time to Peak Plasma Concentration (Tmax) 6 - 8 hours-[2]
Elimination Half-Life (t½) 1 - 4 days (acute use) 4 - 6 days (chronic use)7 - 15 days[1][2]
Peak Plasma Concentration (Cmax) 27.0 ng/mL (for extensive metabolizers after a single 20 mg dose)8.4 ng/mL (for extensive metabolizers after a single 20 mg dose)[4]
Area Under the Curve (AUC0-∞) 2064.0 ng·h/mL (for extensive metabolizers after a single 20 mg dose)2532.0 ng·h/mL (for extensive metabolizers after a single 20 mg dose)[4]
Protein Binding ~94.5%-[5]
Metabolism Primarily by CYP2D6 to norfluoxetine.[2][6]-
Excretion Primarily renal, with less than 2.5% excreted unchanged.Approximately 10% excreted in urine.[3][3]

Experimental Protocols

Bioanalytical Method: LC-MS/MS for the Determination of Fluoxetine and Norfluoxetine in Human Plasma

This protocol outlines a sensitive and selective method for the simultaneous quantification of fluoxetine and norfluoxetine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (e.g., Fluoxetine-d5).

1. Sample Preparation (Supported Liquid Extraction - SLE)

Supported liquid extraction is a rapid and effective method for extracting analytes from biological matrices.

  • Materials:

    • Human plasma samples

    • Internal Standard (IS) spiking solution (e.g., Fluoxetine-d5 in methanol)

    • Supported Liquid Extraction (SLE) plate or cartridges

    • Methyl tert-butyl ether (MTBE)

    • Collection plate (96-well deep well plate)

    • Evaporation system (e.g., nitrogen evaporator)

    • Reconstitution solution (e.g., mobile phase)

  • Procedure:

    • Thaw plasma samples at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • Pipette 100 µL of each plasma sample into the wells of the SLE plate.

    • Add 10 µL of the internal standard spiking solution to each sample.

    • Apply a brief pulse of vacuum to load the samples onto the sorbent.

    • Allow the samples to equilibrate for 5 minutes.

    • Add 1 mL of methyl tert-butyl ether to each well and allow it to flow through for 5 minutes.

    • Collect the eluate in a 96-well deep well collection plate.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the reconstitution solution.

    • Seal the plate and vortex for 1 minute before placing it in the autosampler for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a Synergi 4 µ polar-RP column, is suitable.[7]

    • Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is typically employed.

    • Flow Rate: A flow rate of 0.5 mL/min is common.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Fluoxetine: m/z 310 → 44[7]

      • Norfluoxetine: m/z 296 → 134[7]

      • Fluoxetine-d5 (IS): m/z 315 → 44[7]

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument used.

3. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Linearity: Establish a calibration curve over a relevant concentration range (e.g., 0.05-20 ng/mL).[7] The coefficient of determination (r²) should be >0.99.

  • Accuracy and Precision: Intra- and inter-batch accuracy (%bias) should be within ±15% (±20% at the Lower Limit of Quantification - LLOQ), and precision (%CV) should be <15% (<20% at the LLOQ).[7]

  • Selectivity and Specificity: Assess potential interference from endogenous plasma components.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Assess the stability of the analytes in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Visualizations

Fluoxetine Metabolism Pathway

Fluoxetine_Metabolism Fluoxetine Fluoxetine Norfluoxetine Norfluoxetine (Active Metabolite) Fluoxetine->Norfluoxetine N-demethylation (CYP2D6, CYP2C19, CYP3A4) Inactive_Metabolites Inactive Glucuronide Metabolites Fluoxetine->Inactive_Metabolites Glucuronidation Norfluoxetine->Inactive_Metabolites Further Metabolism and Glucuronidation

Caption: Metabolic pathway of fluoxetine to its active metabolite norfluoxetine and subsequent inactivation.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis Dosing Subject Dosing Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Spiking Spike with Internal Standard Plasma_Separation->Spiking Extraction Supported Liquid Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing PK_Analysis Pharmacokinetic Modeling Data_Processing->PK_Analysis

Caption: General experimental workflow for a pharmacokinetic study of fluoxetine.

References

Application Note: High-Throughput Bioanalytical Assay for Norfluoxetine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Norfluoxetine is the primary active metabolite of the widely prescribed antidepressant, fluoxetine. Due to its long half-life and pharmacological activity, accurate quantification of norfluoxetine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of norfluoxetine in human plasma. The use of a stable isotope-labeled internal standard, norfluoxetine-d5, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The described method utilizes a simple protein precipitation extraction procedure, enabling high-throughput analysis suitable for clinical research and drug development.

Experimental

Materials and Reagents
  • Norfluoxetine and Norfluoxetine-d5 standards

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (K2-EDTA)

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of norfluoxetine from human plasma.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (norfluoxetine-d5).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was achieved using a reversed-phase C18 column with a gradient elution profile.

  • Column: Kinetex™ 2.6 µm Biphenyl, 100 x 2.1 mm[1]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1 % Formic Acid in Water[1]

  • Mobile Phase B: 5 mM Ammonium Formate + 0.1 % Formic Acid in Methanol / Acetonitrile (50:50, v/v)[1]

  • Flow Rate: 0.4 mL/min[1]

  • Injection Volume: 2 µL[1]

  • Column Temperature: 40°C[1]

  • Run Time: Approximately 4 minutes[2]

Mass Spectrometry

A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode was used for the detection and quantification of norfluoxetine and its internal standard. The instrument was operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: Electrospray Ionization (ESI), Positive[2]

  • MRM Transitions:

    • Norfluoxetine: m/z 296.1 → 134.1[1]

    • Norfluoxetine-d5: m/z 301.1 → 139.1 (hypothetical, based on common fragmentation patterns and the use of a deuterated standard)

  • Collision Gas: Argon[3]

  • Capillary Voltage: 0.8 kV[3]

  • Desolvation Temperature: 500°C[3]

Results and Discussion

The developed bioanalytical method demonstrated excellent performance characteristics for the quantification of norfluoxetine in human plasma.

Linearity and Sensitivity

The method was found to be linear over a concentration range of 0.05 to 20 ng/mL.[2] The lower limit of quantification (LLOQ), the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy, was established at 0.05 ng/mL.[2]

Accuracy and Precision

The intra- and inter-batch accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations. The accuracy, expressed as the percentage of bias, was within ±15% for all QC levels. The precision, determined as the coefficient of variation (%CV), was less than 15% for all QC samples, demonstrating the reproducibility and reliability of the method.[2]

Quantitative Data Summary
ParameterResultReference
Linearity Range0.05 - 20 ng/mL[2]
Lower Limit of Quantification (LLOQ)0.05 ng/mL[2]
Intra-batch Accuracy (% Bias)< ±15%[2]
Inter-batch Accuracy (% Bias)< ±15%[2]
Intra-batch Precision (%CV)< 15%[2]
Inter-batch Precision (%CV)< 15%[2]
Extraction Recovery87% - 109% (for similar analytes)[4]

Experimental Workflow and Signaling Pathway Diagrams

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (Norfluoxetine-d5) Plasma->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Bioanalytical workflow for norfluoxetine quantification.

Signaling_Pathway Fluoxetine Fluoxetine CYP2D6 CYP2D6 (Metabolism) Fluoxetine->CYP2D6 Demethylation SERT Serotonin Transporter (SERT) Fluoxetine->SERT Inhibition Norfluoxetine Norfluoxetine (Active Metabolite) CYP2D6->Norfluoxetine Norfluoxetine->SERT Inhibition Synaptic_Cleft Synaptic Cleft Serotonin Increased Serotonin SERT->Serotonin Reuptake Blockade

Caption: Metabolic pathway of fluoxetine to norfluoxetine.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of norfluoxetine in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation protocol makes this method highly suitable for high-throughput bioanalysis in a regulated environment. The validation data demonstrates that the method meets the criteria for accuracy, precision, and linearity, making it a valuable tool for pharmacokinetic and clinical studies involving fluoxetine and its active metabolite.

References

Application Note: High-Recovery Liquid-Liquid Extraction of Norfluoxetine for Sensitive Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust liquid-liquid extraction (LLE) protocol for the efficient recovery of norfluoxetine, the primary active metabolite of fluoxetine, from biological matrices for subsequent analysis by mass spectrometry (MS). The described methodology is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis. The protocol ensures high recovery rates and sample purity, which are critical for sensitive and accurate quantification via LC-MS/MS or GC-MS.

Introduction

Norfluoxetine is the major pharmacologically active metabolite of the widely prescribed antidepressant, fluoxetine. Accurate quantification of norfluoxetine in biological samples such as plasma, serum, and urine is essential for understanding its pharmacokinetic profile and therapeutic efficacy. Liquid-liquid extraction is a fundamental and widely used sample preparation technique that partitions analytes based on their differential solubility in two immiscible liquid phases. This process effectively removes interfering matrix components, thereby enhancing the sensitivity and selectivity of mass spectrometric detection. This document provides a detailed protocol for the LLE of norfluoxetine, along with expected performance data.

Data Presentation

Quantitative data from various validated methods for norfluoxetine extraction and analysis are summarized below. These tables provide a comparative overview of recovery rates, linearity, and sensitivity.

Table 1: Norfluoxetine Liquid-Liquid Extraction Recovery Rates

Biological MatrixExtraction SolventRecovery Rate (%)Analytical MethodReference
PlasmaChloroform91.20 - 92.90GC/MS[1]
UrineChloroform95.00 - 96.49GC/MS[1]
SerumNot Specified~70HPLC/UV[2][3]
PlasmaMethyl tert-butyl etherNot explicitly stated, but method showed high accuracy and precisionLC-MS/MS[4][5]
UrineNot Specified87 - 109GC-MS[6]

Table 2: Performance Characteristics of Norfluoxetine Quantification by Mass Spectrometry Following LLE

ParameterValueBiological MatrixAnalytical MethodReference
Linearity Range10 - 80 ng/mLUrineGC-MS[6][7]
Linearity Range0.05 - 20 ng/mLHuman PlasmaLC-MS/MS[4][5]
Limit of Quantification (LOQ)5 - 10 ng/mLUrineGC-MS[6]
Limit of Quantification (LOQ)0.50 ng/mLHuman PlasmaLC-MS[8]
Limit of Detection (LOD)1 - 10 ng/mLUrineGC-MS[6]
Intra- and Inter-batch Precision (%CV)< 15%Human PlasmaLC-MS/MS[4][5]
Intra- and Inter-batch Accuracy (%bias)< ± 15%Human PlasmaLC-MS/MS[4][5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the liquid-liquid extraction of norfluoxetine from human plasma, adapted from established methodologies.[1][4][5]

Materials and Reagents:

  • Human plasma samples

  • Norfluoxetine analytical standard

  • Internal Standard (IS) solution (e.g., fluoxetine-d5, diphenhydramine)

  • Chloroform (HPLC grade)

  • Methyl tert-butyl ether (MTBE, HPLC grade)

  • Sodium hydroxide (NaOH) solution, 2 M

  • Anhydrous sodium sulfate

  • Conical glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Protocol: Liquid-Liquid Extraction from Plasma

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Aliquoting and Internal Standard Spiking:

    • Pipette 500 µL of plasma into a 15 mL glass centrifuge tube.

    • Add 50 µL of the internal standard solution at a known concentration.

    • Vortex briefly to mix.

  • Alkalinization:

    • Add 200 µL of 2 M sodium hydroxide solution to the plasma sample.

    • Vortex for 1 minute. This step is crucial to deprotonate norfluoxetine, increasing its solubility in the organic solvent.

  • Liquid-Liquid Extraction:

    • Add 5 mL of chloroform (or methyl tert-butyl ether) to the tube.

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases. Alternatively, use a rotary shaker for 30 minutes.[1]

  • Phase Separation:

    • Centrifuge the sample at 2800 x g for 10 minutes to separate the organic and aqueous layers.[1] The organic layer (bottom layer for chloroform) will contain the extracted norfluoxetine.

  • Drying (Optional but Recommended):

    • Carefully transfer the organic layer to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

    • Vortex briefly and centrifuge again for 5 minutes.

  • Evaporation:

    • Transfer the clear organic supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the reconstitution solvent (typically the initial mobile phase of the LC system).

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS or GC-MS system.

    • For LC-MS/MS analysis, typical MRM transitions for norfluoxetine are m/z 296 → 134.[4][5]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the liquid-liquid extraction process.

LLE_Workflow start Start: Plasma Sample spike Spike with Internal Standard start->spike alkalinize Alkalinize (e.g., 2M NaOH) spike->alkalinize add_solvent Add Organic Solvent (e.g., Chloroform) alkalinize->add_solvent vortex_centrifuge Vortex & Centrifuge add_solvent->vortex_centrifuge collect_organic Collect Organic Layer vortex_centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by Mass Spec reconstitute->analyze

Caption: Experimental workflow for norfluoxetine LLE.

LLE_Principle cluster_tube Extraction Tube aqueous Aqueous Phase (Plasma Sample, pH adjusted) - Polar Matrix Components - Salts organic Organic Phase (e.g., Chloroform) - Norfluoxetine - Internal Standard aqueous->organic Norfluoxetine Partitioning end_product Clean Extract for MS organic->end_product Isolation start Sample with Matrix start->aqueous

Caption: Principle of norfluoxetine partitioning in LLE.

Conclusion

The liquid-liquid extraction protocol presented here is a reliable and effective method for the isolation of norfluoxetine from biological matrices prior to mass spectrometric analysis. The high recovery rates and clean extracts obtained with this method contribute to the accuracy, precision, and sensitivity of subsequent quantitative analyses. This application note serves as a valuable resource for laboratories involved in the analysis of fluoxetine and its metabolites.

References

Application Notes and Protocols for the Quantitation of (R)-norfluoxetine in Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-norfluoxetine is one of the enantiomers of norfluoxetine, the primary active metabolite of the widely prescribed antidepressant, fluoxetine. The stereoselective analysis of fluoxetine and its metabolites is crucial as enantiomers can exhibit different pharmacological and toxicological profiles. Monitoring the concentration of (R)-norfluoxetine in urine provides a non-invasive method for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

These application notes provide detailed protocols for the quantitative analysis of (R)-norfluoxetine in human urine samples using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Fluoxetine

Fluoxetine is metabolized in the liver primarily by the cytochrome P450 enzyme system, with CYP2D6 being the major enzyme responsible for its N-demethylation to norfluoxetine. Other enzymes, such as CYP2C9 and CYP2C19, are also involved in this metabolic pathway. Both fluoxetine and norfluoxetine exist as a racemic mixture of (R) and (S) enantiomers.

G Fluoxetine (R,S)-Fluoxetine Norfluoxetine (R,S)-Norfluoxetine Fluoxetine->Norfluoxetine N-demethylation CYP2D6 CYP2D6 CYP2D6->Fluoxetine Other_CYPs CYP2C9, CYP2C19, etc. Other_CYPs->Fluoxetine

Metabolic conversion of fluoxetine to norfluoxetine.

Experimental Protocols

Two distinct methods are presented for the quantitation of (R)-norfluoxetine in urine.

Protocol 1: Enantioselective Quantitation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a validated method for the chiral separation and measurement of fluoxetine and norfluoxetine enantiomers in urine.[1]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 500 µL of urine sample in a glass vial, add 500 µL of an internal standard solution (e.g., 100 ng/mL diphenhydramine hydrochloride).

  • Add 200 µL of 2 M sodium hydroxide solution and vortex for 1 minute.

  • Add 5 mL of chloroform and shake vigorously on a rotary shaker for 30 minutes.

  • Add excess anhydrous sodium sulfate powder and centrifuge for 10 minutes at 2800 x g.

  • Transfer the organic layer to a clean vial.

  • Repeat the extraction of the aqueous layer twice more with chloroform.

  • Pool the chloroform layers and dry with anhydrous sodium sulfate.

  • Centrifuge to sediment the sodium sulfate and transfer the organic layer to a new vial.

  • Evaporate the sample to approximately 50 µL under a stream of air.

  • Add dimethoxypropane at the end of the evaporation step.

  • Inject 1 µL of the extracted sample into the GC-MS system.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5973N or equivalent.

  • Chiral Column: HYDRODEX β-6TBDM®, 0.25 µm × 0.25 mm × 50 m.[1]

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 180°C, hold for 2 minutes.

    • Ramp 2: 5°C/min to 220°C, hold for 35 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Impact (EI).

  • Acquisition Mode: Selective Ion Monitoring (SIM).

  • Ions Monitored (m/z):

    • Norfluoxetine enantiomers: 134.[1]

    • Internal Standard (Diphenhydramine): 58.[1]

  • Retention Time for (R)-norfluoxetine: Approximately 36.50 min.[1]

Protocol 2: Enantioselective Quantitation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a composite based on established methods for the analysis of fluoxetine and norfluoxetine in biological fluids, adapted for urine analysis.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Precondition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

  • To 1 mL of urine sample, add an internal standard (e.g., fluoxetine-d5).

  • Load the sample onto the preconditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu LC-30AD or equivalent.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

  • Chiral Column: Chirobiotic V, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid) in a gradient elution.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Norfluoxetine: Precursor ion (Q1) m/z 296 → Product ion (Q3) m/z 134.

    • Internal Standard (fluoxetine-d5): Precursor ion (Q1) m/z 315 → Product ion (Q3) m/z 44.

Experimental Workflow

The general workflow for the quantitation of (R)-norfluoxetine in urine samples is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Spiking Internal Standard Spiking Urine_Sample->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Chromatography Chiral Chromatography (GC or LC) Concentration->Chromatography Detection Mass Spectrometry (MS or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantitation Concentration Calculation Calibration->Quantitation Final_Report Final_Report Quantitation->Final_Report Final Report

General workflow for (R)-norfluoxetine analysis in urine.

Quantitative Data Summary

The following tables summarize the quantitative performance data from the described methods.

Table 1: GC-MS Method Performance for (R)-norfluoxetine in Urine [1]

ParameterValue
Linearity Range50 - 500 ng/mL
Correlation Coefficient (r²)0.994 - 0.997
Limit of Quantitation (LOQ)12.50 ng/mL
Mean Recovery95.00% - 96.49%
Internal StandardDiphenhydramine

Table 2: Representative LC-MS/MS Method Performance for Norfluoxetine

(Note: Data is compiled from methods analyzing norfluoxetine in various biological matrices, as a specific validated dataset for (R)-norfluoxetine in urine by LC-MS/MS was not available in a single source.)

ParameterValueReference Matrix
Linearity Range0.05 - 20 ng/mLPlasma
Correlation Coefficient (r²)> 0.999Plasma
Limit of Quantitation (LOQ)0.1 ng/mLPlasma
Intra- and Inter-batch Accuracy (%bias)< ± 15%Plasma
Intra- and Inter-batch Precision (%CV)< 15%Plasma
Internal StandardFluoxetine-d5Plasma

Conclusion

The presented GC-MS and LC-MS/MS methods provide robust and reliable approaches for the quantitation of (R)-norfluoxetine in urine samples. The choice of method will depend on the available instrumentation, required sensitivity, and sample throughput. Proper validation of the chosen method in the end-user's laboratory is essential to ensure accurate and precise results.

References

Application of (R)-Norfluoxetine-d5 Phthalimide in Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Norfluoxetine, the active N-demethylated metabolite of the antidepressant (R)-fluoxetine, is a potent selective serotonin reuptake inhibitor (SSRI). Monitoring its concentration in biological matrices is crucial in toxicology, clinical chemistry, and pharmacokinetic studies. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry, as they correct for variability during sample preparation and analysis.[1][2] (R)-Norfluoxetine-d5 Phthalimide is a deuterated derivative of (R)-norfluoxetine, designed for use as an internal standard in such assays. The phthalimide group serves as a protective group for the secondary amine, which can be removed during sample preparation to generate (R)-Norfluoxetine-d5. This document provides detailed application notes and protocols for the use of (R)-Norfluoxetine-d5 Phthalimide in the toxicological screening of (R)-Norfluoxetine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The underlying principle of this application is the use of (R)-Norfluoxetine-d5 Phthalimide as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of (R)-Norfluoxetine in biological samples. Following addition to the sample, the phthalimide group is hydrolyzed under acidic or basic conditions during the sample preparation workflow, yielding (R)-Norfluoxetine-d5. This internal standard co-elutes with the analyte of interest, (R)-Norfluoxetine, during chromatographic separation and is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and determine the concentration of the analyte in unknown samples. This method minimizes errors arising from sample preparation inconsistencies, matrix effects, and instrument variability.[2]

Metabolic Pathway of Fluoxetine

Fluoxetine is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6, through N-demethylation to its active metabolite, norfluoxetine. Both fluoxetine and norfluoxetine exist as (R) and (S) enantiomers.

Metabolic Pathway of Fluoxetine Fluoxetine (R,S)-Fluoxetine CYP2D6 CYP2D6 (N-demethylation) Fluoxetine->CYP2D6 Norfluoxetine (R,S)-Norfluoxetine CYP2D6->Norfluoxetine

Metabolic conversion of Fluoxetine to Norfluoxetine.

Experimental Protocols

LC-MS/MS Method for Quantification of (R)-Norfluoxetine in Human Plasma

This protocol is adapted from established methods for the analysis of fluoxetine and norfluoxetine in biological matrices.[3][4][5]

a. Materials and Reagents

  • (R)-Norfluoxetine standard

  • (R)-Norfluoxetine-d5 Phthalimide (as internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Deionized water

  • Human plasma (blank)

b. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[4]

c. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution ((R)-Norfluoxetine-d5 Phthalimide in methanol).

  • Add 50 µL of 1 M NaOH to alkalinize the sample.

  • Add 1 mL of n-hexane:isoamyl alcohol (99:1, v/v) as the extraction solvent.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

d. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC Conditions
ColumnC18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm)[4]
Mobile Phase A0.1% Formic acid in water[4]
Mobile Phase BAcetonitrile[4]
GradientStart with 20% B, increase to 50% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate0.4 mL/min
Column Temperature40°C
MS/MS Conditions
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transitions(R)-Norfluoxetine: m/z 296.1 -> 134.1(R)-Norfluoxetine-d5: m/z 301.1 -> 139.1 (hypothetical)
Collision EnergyOptimized for specific instrument
Dwell Time100 ms

Experimental Workflow Diagram

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Add_IS Add (R)-Norfluoxetine-d5 Phthalimide (IS) Plasma->Add_IS Alkalinize Alkalinize with NaOH Add_IS->Alkalinize LLE Liquid-Liquid Extraction (n-hexane:isoamyl alcohol) Alkalinize->LLE Evaporate Evaporate Organic Layer LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Workflow for the quantification of (R)-Norfluoxetine.

Data Presentation

The following tables summarize typical validation parameters for the quantification of norfluoxetine in biological matrices using LC-MS/MS and GC-MS methods with deuterated internal standards.

Table 1: LC-MS/MS Method Validation Parameters
ParameterNorfluoxetineReference
Linearity Range0.27 - 22 ng/mL[3]
Correlation Coefficient (r²)> 0.999[3]
LLOQ0.27 ng/mL[3]
Accuracy97.98 - 110.44%[4]
Precision (CV%)3.54 - 7.99%[4]
Limit of Detection (LOD)0.1 ng/mL[3]
Table 2: GC-MS Method Validation Parameters
ParameterNorfluoxetineReference
Linearity Range50 - 1000 µg/L[6]
LLOQ25 µg/L[6]
Limit of Detection (LOD)12.5 µg/L[6]

Discussion

The use of (R)-Norfluoxetine-d5 Phthalimide as an internal standard offers a robust approach for the toxicological screening and quantification of (R)-Norfluoxetine. The phthalimide group provides stability to the molecule during storage and can be readily removed during sample preparation to yield the desired internal standard, (R)-Norfluoxetine-d5. The protocols outlined above, based on established analytical methods, provide a framework for the implementation of this internal standard in a research or clinical setting. The high sensitivity and specificity of LC-MS/MS make it the preferred method for bioanalysis.[3][7] The validation data from similar methods demonstrate that accurate and precise quantification of norfluoxetine at clinically relevant concentrations is achievable.[3][4] It is essential to validate the method in the specific biological matrix of interest and on the instrument being used to ensure reliable results.

References

Troubleshooting & Optimization

Matrix effects in norfluoxetine quantification with d5-internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the quantification of norfluoxetine using a d5-internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of norfluoxetine quantification?

A1: A matrix effect is the alteration of the ionization efficiency of norfluoxetine and its internal standard by co-eluting endogenous or exogenous components from the sample matrix (e.g., plasma, urine, wastewater).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3]

Q2: How does a d5-labeled internal standard (IS) help in mitigating matrix effects for norfluoxetine analysis?

A2: A stable isotope-labeled internal standard, such as d5-norfluoxetine or d5-fluoxetine, is the preferred choice for LC-MS/MS bioanalysis.[4] Because it is chemically and physically very similar to the analyte (norfluoxetine), it is assumed to experience similar matrix effects. By calculating the ratio of the analyte signal to the IS signal, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: What are the common sources of matrix effects in bioanalytical samples?

A3: Common sources of matrix effects include phospholipids, salts, proteins, and other endogenous components from biological matrices like blood and urine.[1] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered medications.[1] In environmental samples like wastewater, a wide variety of organic and inorganic compounds can contribute to matrix effects.[5]

Q4: What are the regulatory expectations for evaluating matrix effects?

A4: Regulatory agencies require a thorough investigation of matrix effects during bioanalytical method validation to ensure the reliability of the data. This typically involves assessing the matrix effect in at least six different lots of the biological matrix to account for inter-individual variability.[1] The accuracy and precision of quality control (QC) samples prepared in these different lots should be within acceptable limits (typically ±15% for accuracy and ≤15% for the coefficient of variation).[1]

Troubleshooting Guide

This guide addresses common issues encountered during norfluoxetine quantification that may be related to matrix effects.

Observed Issue Potential Cause (Matrix Effect Related) Recommended Troubleshooting Steps
Poor reproducibility of results between different sample lots. Differential Matrix Effects: The extent of ion suppression or enhancement varies significantly between individual lots of the biological matrix.1. Evaluate Matrix Factor (MF): Quantify the matrix effect in multiple lots of the matrix. 2. Optimize Sample Preparation: Improve the sample clean-up procedure to remove interfering components. Solid-phase extraction (SPE) is often more effective than protein precipitation.[6] 3. Chromatographic Separation: Modify the LC method to better separate norfluoxetine and its IS from co-eluting matrix components.
Inconsistent internal standard (IS) response. IS-Specific Matrix Effects: The d5-internal standard is experiencing different matrix effects compared to the analyte, or its signal is being suppressed or enhanced inconsistently.1. Investigate Co-eluting Interferences: Use a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram. 2. Re-evaluate IS Choice: While d5-norfluoxetine is ideal, ensure its purity and stability. In some cases, d5-fluoxetine is used as the IS for both fluoxetine and norfluoxetine.[7][8]
Low signal intensity or poor sensitivity. Significant Ion Suppression: Co-eluting matrix components are strongly suppressing the ionization of both norfluoxetine and the d5-IS.1. Improve Sample Clean-up: Employ a more rigorous extraction method like SPE or liquid-liquid extraction (LLE). 2. Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components. 3. Change Ionization Source/Parameters: Optimize the ESI source parameters or consider using a different ionization technique if available.
High signal intensity or unexpected peaks. Ion Enhancement or Co-eluting Interferences: Matrix components may be enhancing the signal, or an interfering compound may have the same mass transition as norfluoxetine or the IS.1. Check for Isobaric Interferences: Ensure the mass spectrometry method has sufficient selectivity. 2. Improve Chromatographic Resolution: Modify the gradient, column, or mobile phase to separate the analyte from the enhancing components.

Experimental Protocols

Protocol 1: Evaluation of Matrix Factor (MF)

This protocol describes how to quantitatively assess the matrix effect.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte (norfluoxetine) and IS (d5-norfluoxetine) spiked into the mobile phase or reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Blank matrix from at least six different sources is extracted first. The analyte and IS are then spiked into the extracted matrix at low and high QC concentrations.

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process (these are your regular QC samples).

  • Analyze the Samples: Inject and analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

    An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[3]

Protocol 2: Post-Column Infusion Experiment

This qualitative technique helps to identify regions of ion suppression or enhancement in the chromatogram.

  • Setup:

    • Infuse a standard solution of norfluoxetine at a constant flow rate into the LC eluent stream after the analytical column but before the MS ion source.

    • Inject an extracted blank matrix sample onto the LC column.

  • Analysis:

    • Monitor the signal of norfluoxetine. A stable baseline signal is expected.

    • Any deviation (dip or peak) in the baseline during the chromatographic run indicates a region where co-eluting matrix components are causing ion suppression or enhancement, respectively.

Quantitative Data Summary

The following table summarizes matrix effect and recovery data from a study on the enantioselective quantification of fluoxetine and norfluoxetine in wastewater.

AnalyteMatrixMatrix Factor (%)Recovery (%)
Norfluoxetine-d5 EnantiomersRaw Wastewater38 - 47Not Specified
Fluoxetine-d5 EnantiomersRaw Wastewater71 - 86Not Specified
Norfluoxetine-d5 EnantiomersTreated Wastewater38 - 47Not Specified
Fluoxetine-d5 EnantiomersTreated Wastewater71 - 86Not Specified
Data adapted from Barclay et al., J Chromatogr A, 2012.[5]

The following table summarizes recovery data from a study on the quantification of fluoxetine and its d5-IS in human plasma.

AnalyteQC LevelRecovery (%)
FluoxetineLow89.4
FluoxetineMedium75.6
FluoxetineHigh73.8
Fluoxetine-D5 (IS)-71
Data adapted from Patel et al., QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma, 2021.[6]

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_issue Troubleshooting Sample Biological Sample (e.g., Plasma) Spike_IS Spike with d5-Internal Standard Sample->Spike_IS Extraction Sample Extraction (SPE, LLE, or PPT) Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (Analyte & IS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Problem Inaccurate or Imprecise Results? Quantification->Problem Investigate_ME Investigate Matrix Effect Problem->Investigate_ME Yes

Caption: Workflow for norfluoxetine quantification and troubleshooting matrix effects.

MatrixEffectEvaluation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment PostColumn Post-Column Infusion PostColumn_Desc Inject extracted blank matrix while infusing analyte. Observe signal dips (suppression) or peaks (enhancement). PostColumn->PostColumn_Desc MatrixFactor Matrix Factor (MF) Calculation MF_Desc Compare analyte response in neat solution vs. post-extraction spiked matrix from multiple lots. MatrixFactor->MF_Desc Start Matrix Effect Evaluation Start->PostColumn Start->MatrixFactor

Caption: Methods for evaluating matrix effects in bioanalysis.

References

Technical Support Center: Optimizing Chromatographic Resolution of Norfluoxetine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of norfluoxetine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the chiral separation of norfluoxetine enantiomers?

A1: The most common methods involve high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP).[1] Gas chromatography/mass spectrometry (GC/MS) with a chiral column and capillary electrophoresis (CE) with chiral selectors are also utilized.[2][3]

Q2: Why is the chiral separation of norfluoxetine enantiomers important?

A2: The enantiomers of norfluoxetine, the primary active metabolite of fluoxetine, exhibit significant differences in pharmacological activity. Specifically, (S)-norfluoxetine is approximately 20 times more potent as a serotonin reuptake inhibitor than (R)-norfluoxetine.[2][4] Therefore, separating and quantifying individual enantiomers is crucial for accurate pharmacokinetic and pharmacodynamic studies.

Q3: What types of chiral stationary phases (CSPs) are effective for norfluoxetine enantiomer separation?

A3: Several types of CSPs have been successfully employed, including:

  • Polysaccharide-based CSPs: Columns like Chiralcel OD-H, Chiralpak AD-H, and CHIRALPAK® IK are frequently used.[1][5]

  • Cyclodextrin-based CSPs: Derivatized cyclodextrins, such as 5-dimethyl-β-cyclodextrin (Cyclobond I 2000 DM), have shown excellent resolution.[1][2]

  • Protein-based CSPs: Ovomucoid columns (e.g., Ultron ES-OVM) can also be effective.[1]

  • Vancomycin-based CSPs: Chirobiotic V columns have been used for enantioseparation under reversed-phase conditions.[4]

Q4: Is derivatization necessary for the analysis of norfluoxetine enantiomers?

A4: Derivatization is not always necessary for chiral separation, especially when using a suitable CSP. However, pre-column derivatization with a chiral agent like R-1-(1-napthyl)ethyl isocyanate can be used to form diastereomers, which can then be separated on a standard achiral column.[6][7] Derivatization can also be employed to enhance detection sensitivity, for example, using a fluorescent tag.[8]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Possible Causes & Solutions

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is critical. If you are not seeing any separation, the chosen column may not be suitable for this specific separation.

    • Recommendation: Screen different types of CSPs (polysaccharide, cyclodextrin, etc.). A comparison of different CSPs showed that Cyclobond I 2000 DM provided the best resolution in one study.[1]

  • Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, significantly impacts resolution.

    • Normal Phase Chromatography:

      • Recommendation: Optimize the ratio of hexane and alcohol (e.g., isopropanol or ethanol). Reducing the alcohol percentage can increase retention and improve resolution.[5]

      • Recommendation: Add a basic modifier like diethylamine (DEA) to the mobile phase. This is crucial for improving peak shape and resolution for basic compounds like norfluoxetine.[1][5]

    • Reversed-Phase Chromatography:

      • Recommendation: Adjust the acetonitrile or methanol concentration and the pH of the aqueous buffer.[4][9]

  • Suboptimal Temperature: Temperature can affect the chiral recognition mechanism.

    • Recommendation: Investigate the effect of column temperature. Both increasing and decreasing the temperature can impact resolution, and the optimal temperature will depend on the specific CSP and mobile phase.[3][4]

Logical Relationship for Troubleshooting Poor Resolution

PoorResolution cluster_CSP CSP Selection cluster_MobilePhase Mobile Phase Optimization Start Poor or No Resolution CSP Evaluate CSP Selection Start->CSP MobilePhase Optimize Mobile Phase CSP->MobilePhase If CSP is appropriate CSP_Polysaccharide Try Polysaccharide-based CSP->CSP_Polysaccharide CSP_Cyclodextrin Try Cyclodextrin-based CSP->CSP_Cyclodextrin CSP_Protein Try Protein-based CSP->CSP_Protein Temperature Adjust Column Temperature MobilePhase->Temperature If resolution still poor MP_SolventRatio Adjust Solvent Ratio MobilePhase->MP_SolventRatio MP_Additive Add/Optimize Additive (e.g., DEA) MobilePhase->MP_Additive MP_pH Adjust pH (RP) MobilePhase->MP_pH CheckSystem Verify System Suitability Temperature->CheckSystem If still suboptimal End Resolution Achieved Temperature->End Successful CheckSystem->Start If system fails CheckSystem->End Successful CSP_Polysaccharide->MobilePhase CSP_Cyclodextrin->MobilePhase CSP_Protein->MobilePhase MP_SolventRatio->Temperature MP_Additive->Temperature MP_pH->Temperature

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Peak Tailing or Broad Peaks

Possible Causes & Solutions

  • Secondary Interactions with Silica: Residual silanol groups on the silica support can interact with the basic amine group of norfluoxetine, causing peak tailing.

    • Recommendation: Add a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase to mask the silanol groups.[1][5]

  • Low Column Temperature: Lower temperatures can sometimes lead to broader peaks due to slower mass transfer.

    • Recommendation: Cautiously increase the column temperature in small increments and observe the effect on peak shape and resolution.[3]

  • Inappropriate Mobile Phase pH (Reversed-Phase): The pH of the mobile phase can affect the ionization state of norfluoxetine and its interaction with the stationary phase.

    • Recommendation: Optimize the mobile phase pH. For basic compounds, a slightly acidic to neutral pH is often used.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Recommendation: Reduce the sample concentration or injection volume.

Experimental Protocols

Example Protocol 1: Normal Phase HPLC

This protocol is a generalized example based on common practices for separating norfluoxetine enantiomers.

Parameter Condition Notes
Column CHIRALPAK® IK (5 µm, 250 mm x 4.6 mm)An immobilized polysaccharide-based CSP.[5]
Mobile Phase Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)The ratio of hexane to IPA is a critical parameter for optimizing resolution. DEA is essential for good peak shape.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[5]
Temperature 25°CTemperature can be optimized to improve resolution.[5]
Detection UV at 270 nm
Injection Volume 5.0 µL

Experimental Workflow: Method Development

MethodDevelopment Start Start Method Development SelectCSP Select Chiral Stationary Phase (CSP) Start->SelectCSP InitialScreen Initial Screening with Standard Mobile Phases SelectCSP->InitialScreen EvaluateResolution Evaluate Resolution and Peak Shape InitialScreen->EvaluateResolution OptimizeMP Optimize Mobile Phase Composition EvaluateResolution->OptimizeMP Resolution < 1.5 or Tailing ValidateMethod Validate Method (Linearity, Precision, Accuracy) EvaluateResolution->ValidateMethod Resolution ≥ 1.5 & Good Peaks OptimizeMP->EvaluateResolution OptimizeTemp Optimize Column Temperature OptimizeMP->OptimizeTemp Fine-tuning OptimizeTemp->EvaluateResolution End Final Method ValidateMethod->End

Caption: General workflow for chromatographic method development.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the separation of norfluoxetine enantiomers.

Table 1: HPLC Method Parameters and Performance

CSP Mobile Phase Resolution (Rs) Linearity Range (ng/mL) Reference
Chiralcel ODRPotassium hexafluorophosphate/acetonitrileNot specified10 - 1000[9][10]
Chirobiotic VEtOH/aqueous ammonium acetate buffer (92.5/7.5, v/v), pH 6.8Not specified2.0 - 30[4]
CHIRALPAK® IKHexane:IPA:DEA (90:10:0.1)> 1.5 (Baseline)Not specified[5]
Cyclobond I 2000 DMMethanol/0.2% TEAA (25/75, v/v), pH 3.82.30Not specified[1]
Chiralcel OD-HHexane:Isopropanol:DEA (98:2:0.2)> 1.5 (Baseline)Not specified[1]
Chiralpak AD-HHexane:Isopropanol:DEA (98:2:0.2)> 1.5 (Baseline)Not specified[1]

Table 2: GC/MS Method Parameters and Performance

CSP Temperature Program Retention Times (min) Limit of Quantitation (ng/mL) Reference
Heptakis-(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-b-cyclodextrin160°C (1 min), ramp 3°C/min to 190°C (1 min), ramp 1°C/min to 195°C (30 min)(S)-norfluoxetine: 35.85, (R)-norfluoxetine: 36.5012.50[2]

Table 3: Capillary Electrophoresis Method Parameters and Performance

Chiral Selector Background Electrolyte (BGE) Resolution (Rs) Reference
Heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB)50 mM phosphate, pH 5.0, 10 mM TRIMEB1.90[3]

References

Improving sensitivity for low-level norfluoxetine detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the sensitive detection of low-level norfluoxetine.

Troubleshooting Guide

This section addresses common issues encountered during the experimental process for norfluoxetine detection.

Q1: Why am I observing a poor signal-to-noise ratio for my norfluoxetine peak?

A1: A low signal-to-noise ratio can be caused by several factors. Consider the following troubleshooting steps:

  • Increase Detector Sensitivity: If using HPLC, a fluorescence detector will offer higher sensitivity compared to a UV detector for norfluoxetine analysis.[1][2] Derivatization of norfluoxetine with an agent like dansyl chloride can also significantly enhance its fluorescence, thereby improving the signal.[3] For mass spectrometry-based methods (GC-MS or LC-MS/MS), ensure that the ionization source is optimized and consider using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity and sensitivity.[4][5]

  • Optimize Sample Preparation: Inefficient extraction of norfluoxetine from the sample matrix can lead to a weak signal. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used.[1][6] Ensure that the pH of the sample is adjusted to an alkaline state before extraction with an organic solvent like n-butyl chloride or n-hexane to maximize the recovery of norfluoxetine.[4][7]

  • Check Mobile Phase Composition (for HPLC): The composition of the mobile phase can influence peak shape and, consequently, the signal-to-noise ratio. For reversed-phase chromatography, a mobile phase consisting of a mixture of acetonitrile and a buffer is common.[1][8] Adjusting the organic-to-aqueous ratio or the pH of the buffer can improve peak symmetry and height.

Q2: I am seeing significant matrix effects in my plasma/serum samples. How can I mitigate this?

A2: Matrix effects, where components of the biological sample interfere with the ionization or detection of the analyte, are a common challenge. Here are some strategies to minimize them:

  • Improve Sample Cleanup: A more rigorous sample preparation procedure can help remove interfering substances. If you are using LLE, consider a back-extraction step. With SPE, ensure you are using the appropriate sorbent and wash steps to effectively remove matrix components while retaining norfluoxetine.[1]

  • Use a Deuterated Internal Standard: A stable isotope-labeled internal standard, such as fluoxetine-d5, is highly recommended for mass spectrometry-based methods.[4] Since it co-elutes with the analyte and has a similar ionization efficiency, it can effectively compensate for matrix-induced signal suppression or enhancement.

  • Dilute the Sample: If sensitivity allows, diluting the sample with a clean solvent can reduce the concentration of interfering matrix components. However, be mindful that this will also dilute your analyte of interest.

Q3: My norfluoxetine peak is showing poor chromatographic shape (e.g., tailing, fronting, or splitting). What could be the cause?

A3: Poor peak shape can compromise resolution and integration, affecting the accuracy of your results. Consider these potential causes and solutions:

  • Column Issues: The analytical column may be degraded or contaminated. Try flushing the column with a strong solvent or, if the problem persists, replace the column. Ensure you are using a column appropriate for the analysis, such as a C8 or C18 reversed-phase column for HPLC.[1][3]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of norfluoxetine, which in turn influences its interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH to achieve a more symmetrical peak.

  • Injection Solvent Mismatch: A significant difference in solvent strength between your sample and the mobile phase can lead to peak distortion. If possible, dissolve your extracted sample in a solvent that is similar in composition to the initial mobile phase conditions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding low-level norfluoxetine detection.

Q1: What is a realistic limit of detection (LOD) and limit of quantification (LOQ) to expect for norfluoxetine in biological samples?

A1: The achievable LOD and LOQ depend heavily on the analytical technique and instrumentation used. Here is a summary of reported values from various methods:

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV10 µg/L20 µg/L[8]
HPLC-UV5.0 ng/mL-[9]
HPLC-Fluorescence (with derivatization)~3 µg/L-[3]
HPLC-Fluorescence-1.0 ng/mL (for fluoxetine), 0.1 ng/mL (for norfluoxetine)[7]
GC-MS12.5 µg/L25 µg/L[4]
GC/MS (enantiomers)4.20 ng/mL12.50 ng/mL[6]
LC-MS/MS2.15 ng/mL-[5]
Nonaqueous Capillary Electrophoresis10 µg/L-[10]

Q2: What are the key steps in a typical sample preparation workflow for norfluoxetine analysis from plasma?

A2: A common workflow involves either liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The following diagram illustrates a general LLE procedure.

experimental_workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is alkalinize Alkalinize Sample (e.g., with NaOH) extract Liquid-Liquid Extraction (e.g., with n-hexane) alkalinize->extract add_is->alkalinize vortex Vortex & Centrifuge extract->vortex separate Separate Organic Layer vortex->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by HPLC or MS reconstitute->analyze

A generalized liquid-liquid extraction workflow for norfluoxetine.

Q3: What are the recommended instrument settings for norfluoxetine detection using HPLC with fluorescence?

A3: For HPLC with fluorescence detection, the excitation and emission wavelengths are critical for achieving high sensitivity. A common setting is an excitation wavelength (λexc) of 230 nm and an emission wavelength (λem) of 290 nm.[1] The separation is typically performed on a reversed-phase C8 or C18 column with a mobile phase consisting of acetonitrile and a buffered aqueous solution.[1][3]

Q4: Can I use the same method for detecting both fluoxetine and norfluoxetine?

A4: Yes, most analytical methods are designed to simultaneously detect and quantify both fluoxetine and its active metabolite, norfluoxetine.[1][3][4][8][9] Since they are structurally similar, they can often be extracted and chromatographically separated in the same run. However, it's important to optimize the method to ensure adequate resolution between the two compounds and any internal standards used.

Experimental Protocols

Protocol 1: HPLC with Fluorescence Detection (based on[1])

  • Sample Preparation (Solid-Phase Extraction):

    • To 250 µL of plasma, add the internal standard.

    • Condition a C8 SPE cartridge with methanol and then water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with water and then a mixture of water and methanol.

    • Elute norfluoxetine with a suitable organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C8 (150 x 4.6 mm I.D.)

    • Mobile Phase: A mixture of acetonitrile and water containing perchloric acid and tetramethylammonium perchlorate.

    • Flow Rate: 1 mL/min

    • Detector: Fluorescence

    • Excitation Wavelength: 230 nm

    • Emission Wavelength: 290 nm

Protocol 2: GC-MS with Derivatization (based on[4])

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • To the biological sample (blood, urine, or tissue homogenate), add a deuterated internal standard (fluoxetine-d5).

    • Alkalinize the sample.

    • Extract with N-butyl chloride.

    • Evaporate the organic extract.

    • Derivatize the residue with pentafluoropropionic anhydride.

  • GC-MS Conditions:

    • Gas Chromatograph: Equipped with a suitable capillary column.

    • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode.

    • Monitored Ions (m/z): 117, 176, and 280 for norfluoxetine; 122 and 299 for the internal standard.

References

Troubleshooting poor peak shape in norfluoxetine chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you resolve common issues with poor peak shape during the chromatographic analysis of norfluoxetine.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for norfluoxetine in reversed-phase HPLC?

Poor peak shape for norfluoxetine, a basic compound, in reversed-phase high-performance liquid chromatography (HPLC) is often due to secondary interactions with the stationary phase, issues with the mobile phase, or problems with the analytical column itself. Common causes include:

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of norfluoxetine, leading to peak tailing.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of norfluoxetine.[2][3][4] If the pH is close to the pKa of norfluoxetine (approximately 9.3), you may observe peak distortion, including tailing or splitting, due to the presence of both ionized and non-ionized forms of the analyte.[1][5]

  • Column Overload: Injecting too much sample can lead to peak fronting.[6][7]

  • Column Degradation: Voids in the column packing or a contaminated frit can cause peak splitting or tailing.[8]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.[9]

Q2: How can I improve the peak shape of norfluoxetine?

To improve the peak shape of norfluoxetine, consider the following strategies:

  • Mobile Phase pH Adjustment: Operate at a mobile phase pH that is at least 2 pH units away from the pKa of norfluoxetine. For basic compounds like norfluoxetine, using a low pH (e.g., pH 2.5-3.5) will ensure the analyte is fully protonated and less likely to interact with silanols.[3] Alternatively, a high pH (e.g., pH > 10) can be used with a pH-stable column to keep the analyte in its neutral form.

  • Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase.[5] TEA can mask the active silanol sites on the stationary phase, reducing their interaction with norfluoxetine and thereby minimizing peak tailing.

  • Column Selection: Employ a column with low silanol activity or an end-capped column. Phenyl-hexyl or embedded polar group (PEG) stationary phases can also provide alternative selectivity and improved peak shape for basic compounds.

  • Lower Injection Volume/Concentration: If peak fronting is observed, reduce the amount of sample injected onto the column.[7][10]

  • Sample Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.[9]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.[10]

Potential Causes and Solutions

Potential CauseRecommended Solution
Secondary Interactions with Silanols - Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%).[5]- Lower the mobile phase pH to fully protonate the norfluoxetine.- Use a column with a base-deactivated or end-capped stationary phase.
Column Contamination - Flush the column with a series of strong solvents.- If a guard column is used, replace it.[8]- If the problem persists, replace the analytical column.
Extra-Column Volume - Ensure all tubing connections between the injector, column, and detector are as short as possible and properly fitted to minimize dead volume.[9]
Metal Chelation - If analyzing samples in a complex matrix, consider adding a chelating agent like EDTA to the mobile phase to prevent interaction with metal ions in the system or on the column.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks one_peak_tailing Specific Analyte Issue check_all_peaks->one_peak_tailing No all_peaks_tailing Systemic Issue check_all_peaks->all_peaks_tailing Yes check_mobile_phase Is mobile phase pH appropriate? (2 units from pKa) one_peak_tailing->check_mobile_phase Check Mobile Phase check_fittings Check for loose fittings or extra-column volume all_peaks_tailing->check_fittings Check System adjust_ph Adjust pH (e.g., to pH 3) or add TEA check_mobile_phase->adjust_ph No check_column Is the column old or a general-purpose C18? check_mobile_phase->check_column Yes end Good Peak Shape adjust_ph->end Problem Solved replace_column Use end-capped or base-deactivated column check_column->replace_column Yes replace_column->end Problem Solved fix_fittings Tighten/replace fittings, use shorter tubing check_fittings->fix_fittings Problem Found check_column_void Inspect for column void or blocked frit check_fittings->check_column_void No Problem Found fix_fittings->end Problem Solved backflush_column Backflush or replace column check_column_void->backflush_column Problem Found backflush_column->end Problem Solved

Caption: Troubleshooting workflow for norfluoxetine peak tailing.

Issue 2: Peak Fronting

Peak fronting is characterized by a leading edge of the peak being less steep than the trailing edge.[6][10]

Potential Causes and Solutions

Potential CauseRecommended Solution
Column Overload - Reduce the injection volume.[10]- Dilute the sample.[7]
Poor Sample Solubility - Ensure the sample is fully dissolved in the injection solvent.- Change the injection solvent to one that is weaker or matches the initial mobile phase composition.[9]
Low Column Temperature - In some cases, especially with gas chromatography, low temperatures can cause fronting. For HPLC, ensure the column temperature is stable and appropriate for the method.[7]

Troubleshooting Workflow for Peak Fronting

start Peak Fronting Observed check_overload Is the sample concentrated? start->check_overload dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No end Good Peak Shape dilute_sample->end Problem Solved change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes check_column_temp Is the column temperature stable and appropriate? check_solvent->check_column_temp No change_solvent->end Problem Solved adjust_temp Adjust and stabilize column temperature check_column_temp->adjust_temp No adjust_temp->end Problem Solved

Caption: Troubleshooting workflow for norfluoxetine peak fronting.

Experimental Protocols

Example HPLC Method for Norfluoxetine Analysis

This protocol is a generalized example based on common parameters found in the literature for the analysis of fluoxetine and norfluoxetine.[11][12][13]

1. Materials and Reagents

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid

  • Ammonium acetate or other suitable buffer salt

  • Norfluoxetine reference standard

  • Mobile phase filter (0.45 µm)

2. Chromatographic Conditions

ParameterExample Condition
Column C18 reversed-phase, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 25 mM ammonium acetate buffer (pH 3.5) (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. 30 °C
Detection UV at 227 nm[11] or Fluorescence (Excitation: 230 nm, Emission: 290 nm)[13]

3. Mobile Phase Preparation (1 L of 25 mM Ammonium Acetate, pH 3.5)

  • Weigh out approximately 1.93 g of ammonium acetate and dissolve in 900 mL of HPLC grade water.

  • Adjust the pH to 3.5 by adding formic acid or phosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Bring the final volume to 1 L with HPLC grade water.

  • Filter the buffer through a 0.45 µm filter.

  • Prepare the final mobile phase by mixing the buffer and acetonitrile in the desired ratio (e.g., 600 mL buffer with 400 mL acetonitrile for a 60:40 ratio).

  • Degas the mobile phase before use.

4. Sample Preparation

  • Accurately weigh the norfluoxetine reference standard and dissolve it in the mobile phase to prepare a stock solution.

  • Perform serial dilutions from the stock solution to prepare working standards and quality control samples at the desired concentrations.

5. System Suitability Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters to check include:

  • Tailing Factor: Should ideally be between 0.8 and 1.5.

  • Theoretical Plates: A measure of column efficiency.

  • Resolution: Ensure baseline separation from other components in the sample.

  • Reproducibility: Inject the same standard multiple times and check for consistency in retention time and peak area (RSD < 2%).

References

Cross-talk evaluation between analyte and d5-internal standard channels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cross-talk between analyte and d5-internal standard channels in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during cross-talk evaluation experiments.

IssuePossible Cause(s)Suggested Action(s)
Signal detected in the internal standard (IS) channel when injecting a high concentration of analyte standard. 1. Isotopic Contribution: Natural abundance of isotopes in the analyte can contribute to the mass of the d5-IS.[1][2][3] 2. IS Impurity: The d5-IS may contain a small amount of the unlabeled analyte.[4][5] 3. In-source Fragmentation: The analyte may fragment in the ion source to a species with the same m/z as the IS.1. Evaluate the theoretical isotopic distribution of the analyte to predict the contribution. If significant, consider using an IS with a higher mass difference or a different labeling nuclide (e.g., ¹³C, ¹⁵N). 2. Analyze the d5-IS solution alone to check for the presence of the analyte. If present, obtain a purer standard or account for the contribution in calculations. 3. Optimize ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation.
Signal detected in the analyte channel when injecting the internal standard. 1. Analyte Impurity in IS: The d5-IS may be contaminated with the unlabeled analyte.[4][5] 2. "Cross-Talk" in the Mass Spectrometer: Ions from the IS transition may not be fully cleared from the collision cell before the next transition (analyte) is monitored. This is more common in older instruments.[6][7]1. Analyze the d5-IS solution alone. If the analyte is detected, a purer standard is required. 2. Increase the inter-channel delay between the IS and analyte transitions to allow for complete ion clearance.[6] Consider adding a "dummy" transition between the two to further separate them in the scan cycle.
Non-linear calibration curve, especially at the high end. Analyte contribution to the IS signal: At high analyte concentrations, the isotopic contribution to the IS signal becomes more pronounced, leading to an underestimation of the analyte/IS ratio.[2][5]1. Increase the concentration of the d5-IS. This can dilute the relative contribution of the analyte's isotopes.[5] 2. Use a non-linear calibration model (e.g., quadratic fit) that can account for this phenomenon.[1][2][3] 3. Monitor a less abundant isotope of the SIL-IS that has minimal contribution from the analyte's isotopes.
Variable internal standard response across a run. 1. Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components can affect the IS signal.[8][9] 2. Inconsistent Sample Preparation: Variability in extraction recovery can lead to differing amounts of IS in the final extract. 3. Instrument Instability: Fluctuations in the ion source or detector performance can cause signal drift.1. Ensure the IS and analyte are co-eluting to experience the same matrix effects. Improve sample cleanup to remove interfering components. 2. Review and optimize the sample preparation workflow for consistency. 3. Perform system suitability tests to ensure instrument performance is stable throughout the run.

Frequently Asked Questions (FAQs)

1. What is cross-talk in the context of analyte and d5-internal standard analysis?

Cross-talk, in this context, refers to any interference between the mass spectrometric signals of the analyte and its deuterated (d5) internal standard (IS). This can manifest as a signal in the IS's multiple reaction monitoring (MRM) channel when only the analyte is injected, or vice-versa.[10] The primary causes are isotopic overlap from the analyte to the IS channel and, less commonly, impurities in the standards or instrument-related "cross-talk" where ions from one MRM transition are detected in another.[1][4][6]

2. Why is it important to evaluate cross-talk?

Evaluating cross-talk is crucial for ensuring the accuracy and reliability of quantitative bioanalytical methods. Unaddressed cross-talk can lead to biased results, such as an overestimation or underestimation of the analyte concentration.[5] Regulatory agencies like the FDA require the assessment of potential interferences as part of method validation.

3. How do I perform a cross-talk evaluation experiment?

A standard cross-talk evaluation involves two key experiments:

  • Analyte Contribution to IS: Inject a solution containing the analyte at the upper limit of quantification (ULOQ) without any IS. Monitor both the analyte and IS MRM channels.

  • IS Contribution to Analyte: Inject a solution containing the IS at its working concentration without any analyte. Monitor both the analyte and IS MRM channels.

The response in the non-spiked channel should be below a pre-defined acceptance limit.

4. What are the acceptance criteria for cross-talk?

While specific limits can vary by laboratory and regulatory guidance, general acceptance criteria are as follows:

ExperimentAcceptance Criteria
Analyte injection at ULOQ The peak area in the IS channel should be ≤ 5% of the IS peak area in a blank sample spiked with the IS.
IS injection at working concentration The peak area in the analyte channel should be ≤ 20% of the analyte peak area at the Lower Limit of Quantification (LLOQ).[11]

5. What are the common strategies to minimize or eliminate cross-talk?

Several strategies can be employed to mitigate cross-talk:

  • Chromatographic Separation: If the analyte and a potential interfering metabolite are the source of cross-talk, improving chromatographic resolution can separate them in time.

  • Optimize IS Concentration: Increasing the concentration of the IS can reduce the relative impact of isotopic contribution from the analyte.[5]

  • Select Different MRM Transitions: If possible, choose precursor-product ion pairs for the analyte and IS that are unique and less prone to overlap.

  • Use Higher Mass-Labeled IS: Employing an IS with a larger mass difference from the analyte (e.g., ¹³C₆-labeled) can shift the isotopic cluster further away, reducing overlap.

  • Instrument Parameters: Adjusting the inter-channel delay on the mass spectrometer can help prevent instrument-related cross-talk.[6]

Experimental Protocols

Protocol 1: Evaluation of Analyte Contribution to the Internal Standard Signal
  • Prepare a solution of the analyte at the concentration of the Upper Limit of Quantification (ULOQ) in the same matrix as the study samples.

  • Prepare a blank matrix sample containing only the d5-internal standard at its working concentration.

  • Inject the ULOQ analyte solution into the LC-MS/MS system.

  • Acquire data by monitoring the MRM transitions for both the analyte and the d5-internal standard.

  • Inject the blank matrix with IS and acquire data for the IS transition.

  • Process the data and measure the peak area of any signal detected in the d5-internal standard channel from the injection of the ULOQ analyte solution.

  • Calculate the percentage contribution by dividing the peak area from step 6 by the peak area of the d5-internal standard from the blank matrix injection (step 5) and multiplying by 100.

  • Compare the result to the acceptance criterion (e.g., ≤ 5%).

Protocol 2: Evaluation of Internal Standard Contribution to the Analyte Signal
  • Prepare a solution of the d5-internal standard at its working concentration in the same matrix as the study samples.

  • Prepare a sample at the Lower Limit of Quantification (LLOQ) for the analyte.

  • Inject the d5-internal standard solution into the LC-MS/MS system.

  • Acquire data by monitoring the MRM transitions for both the analyte and the d5-internal standard.

  • Inject the LLOQ sample and acquire data for the analyte transition.

  • Process the data and measure the peak area of any signal detected in the analyte channel from the injection of the d5-internal standard solution.

  • Calculate the percentage contribution by dividing the peak area from step 6 by the peak area of the analyte at the LLOQ (step 5) and multiplying by 100.

  • Compare the result to the acceptance criterion (e.g., ≤ 20%).

Visualizations

CrossTalk_Workflow Cross-Talk Evaluation Workflow cluster_analyte_to_is Analyte to IS Cross-Talk cluster_is_to_analyte IS to Analyte Cross-Talk cluster_evaluation Evaluation cluster_troubleshooting Troubleshooting prep_uloq Prepare Analyte at ULOQ inject_ inject_ prep_uloq->inject_ inject_uloq Inject ULOQ Analyte monitor_both1 Monitor Analyte & IS Channels analyze_is_signal Analyze Signal in IS Channel monitor_both1->analyze_is_signal acceptance1 Signal <= 5% of IS Response? analyze_is_signal->acceptance1 uloq uloq uloq->monitor_both1 prep_is Prepare IS at Working Conc. inject_is Inject IS prep_is->inject_is monitor_both2 Monitor Analyte & IS Channels inject_is->monitor_both2 analyze_analyte_signal Analyze Signal in Analyte Channel monitor_both2->analyze_analyte_signal acceptance2 Signal <= 20% of LLOQ Response? analyze_analyte_signal->acceptance2 pass1 Pass acceptance1->pass1 Yes fail1 Fail acceptance1->fail1 No pass2 Pass acceptance2->pass2 Yes fail2 Fail acceptance2->fail2 No troubleshoot1 Investigate Cause: - Isotopic Contribution - IS Impurity - In-source Fragmentation fail1->troubleshoot1 troubleshoot2 Investigate Cause: - Analyte Impurity in IS - Instrument Cross-Talk fail2->troubleshoot2

Caption: Workflow for evaluating cross-talk between analyte and internal standard channels.

Mitigation_Strategies Cross-Talk Mitigation Strategies cluster_chromatography Chromatography cluster_mass_spec Mass Spectrometry cluster_standards Standards crosstalk_detected Cross-Talk Detected optimize_lc Optimize LC Method (e.g., gradient, column) crosstalk_detected->optimize_lc change_mrm Select Different MRM Transitions crosstalk_detected->change_mrm adjust_delay Increase Inter-channel Delay crosstalk_detected->adjust_delay optimize_source Optimize Ion Source Parameters crosstalk_detected->optimize_source increase_is_conc Increase IS Concentration crosstalk_detected->increase_is_conc higher_mass_is Use Higher Mass-Labeled IS crosstalk_detected->higher_mass_is check_purity Verify Standard Purity crosstalk_detected->check_purity

Caption: Strategies for mitigating cross-talk in LC-MS/MS analysis.

References

Validation & Comparative

Comparative Performance Analysis of (R)-Norfluoxetine-d5 Phthalimide in Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the use of (R)-Norfluoxetine-d5 Phthalimide as an internal standard in the validation of bioanalytical methods for the quantification of norfluoxetine. The data presented is based on established methodologies for analogous compounds and serves as a practical reference for researchers, scientists, and drug development professionals.

Introduction to Bioanalytical Method Validation

The validation of bioanalytical methods is a critical process in drug development, ensuring the reliability, accuracy, and precision of quantitative data for pharmacokinetic and toxicokinetic studies. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines for these validations.[1][2][3][4][5] A key component of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of a suitable internal standard (IS). An ideal IS mimics the analyte's behavior during sample preparation and analysis, compensating for variability.

Deuterated analogs of the analyte, such as (R)-Norfluoxetine-d5 Phthalimide, are often considered the gold standard for use as internal standards in mass spectrometry-based assays due to their similar physicochemical properties to the analyte of interest. This guide explores the validation parameters and expected performance of a bioanalytical method using this specific internal standard.

Comparative Performance Data

The following tables summarize the typical acceptance criteria and expected performance for a bioanalytical method validated for the quantification of norfluoxetine using a deuterated internal standard like (R)-Norfluoxetine-d5 Phthalimide. The data is compiled from various studies on fluoxetine and norfluoxetine analysis.[6][7]

Table 1: Linearity and Sensitivity

ParameterTypical Range/ValueAcceptance Criteria
Calibration Curve Range0.25 - 50 ng/mLAt least 6 non-zero standards
Correlation Coefficient (r²)≥ 0.999r² ≥ 0.99
Lower Limit of Quantification (LLOQ)0.25 ng/mLSignal-to-Noise Ratio ≥ 5
LLOQ Accuracy and PrecisionWithin ± 20%Within ± 20% of nominal value

Table 2: Accuracy and Precision

Quality Control (QC) LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)Acceptance Criteria
Lower Limit of Quantification (LLOQ)0.25≤ 10%≤ 15%Accuracy: ± 20%, Precision: ≤ 20%
Low QC (LQC)0.75≤ 8%≤ 10%Accuracy: ± 15%, Precision: ≤ 15%
Medium QC (MQC)15≤ 7%≤ 8%Accuracy: ± 15%, Precision: ≤ 15%
High QC (HQC)40≤ 9%≤ 9%Accuracy: ± 15%, Precision: ≤ 15%

Table 3: Matrix Effect and Recovery

ParameterLow QC (LQC)High QC (HQC)Acceptance Criteria
Matrix Factor (IS Normalized)0.95 - 1.050.98 - 1.02CV ≤ 15%
Recovery (%) - Analyte~85%~88%Consistent, precise, and reproducible
Recovery (%) - Internal Standard~87%~90%Consistent, precise, and reproducible

Table 4: Stability

Stability ConditionDurationTemperatureAccuracy Deviation (%)Acceptance Criteria
Freeze-Thaw Stability3 cycles-20°C to Room Temp≤ 10%Within ± 15% of nominal concentration
Short-Term (Bench-Top) Stability24 hoursRoom Temperature≤ 8%Within ± 15% of nominal concentration
Long-Term Stability90 days-80°C≤ 12%Within ± 15% of nominal concentration
Post-Preparative (Autosampler) Stability48 hours4°C≤ 7%Within ± 15% of nominal concentration

Experimental Protocols

Detailed methodologies for key validation experiments are outlined below. These protocols are based on standard practices in bioanalytical laboratories.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma sample, add 25 µL of internal standard working solution ((R)-Norfluoxetine-d5 Phthalimide in methanol).

  • Vortex for 30 seconds.

  • Add 400 µL of methanol to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Norfluoxetine: Precursor ion > Product ion (specific m/z values to be determined).

    • (R)-Norfluoxetine-d5 Phthalimide: Precursor ion > Product ion (specific m/z values to be determined).

Validation Experiments
  • Specificity and Selectivity: Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of the analyte and IS.

  • Linearity: Prepare a series of calibration standards by spiking blank plasma with known concentrations of norfluoxetine. Analyze these standards to construct a calibration curve and determine the LLOQ.

  • Accuracy and Precision: Analyze replicate QC samples at four levels (LLOQ, LQC, MQC, HQC) in at least three separate analytical runs to determine intra- and inter-day accuracy and precision.

  • Matrix Effect: Compare the peak response of the analyte and IS in post-extraction spiked plasma samples with the response in a neat solution at low and high concentrations.

  • Recovery: Compare the peak area of the analyte and IS in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: Evaluate the stability of norfluoxetine in plasma under various storage and handling conditions as outlined in Table 4.

Visualized Workflows and Relationships

The following diagrams illustrate the key processes and relationships in the bioanalytical method validation.

G Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Sample Preparation Optimization Sample Preparation Optimization LC-MS/MS Parameter Tuning LC-MS/MS Parameter Tuning Sample Preparation Optimization->LC-MS/MS Parameter Tuning Specificity & Selectivity Specificity & Selectivity Linearity & LLOQ Linearity & LLOQ Specificity & Selectivity->Linearity & LLOQ Accuracy & Precision Accuracy & Precision Linearity & LLOQ->Accuracy & Precision Matrix Effect Matrix Effect Accuracy & Precision->Matrix Effect Recovery Recovery Matrix Effect->Recovery Stability Stability Recovery->Stability Method Development Method Development Method Validation Method Validation Method Development->Method Validation Sample Analysis Sample Analysis Method Validation->Sample Analysis

Caption: High-level workflow for bioanalytical method development and validation.

G Key Validation Parameter Relationships Analyte Analyte Accuracy Accuracy Analyte->Accuracy Precision Precision Analyte->Precision Linearity Linearity Analyte->Linearity Stability Stability Analyte->Stability Internal Standard Internal Standard Internal Standard->Accuracy compensates for variability Internal Standard->Precision improves Recovery Recovery Internal Standard->Recovery monitors Biological Matrix Biological Matrix Matrix Effect Matrix Effect Biological Matrix->Matrix Effect Selectivity Selectivity Biological Matrix->Selectivity Reliable Data Reliable Data Accuracy->Reliable Data Precision->Reliable Data Linearity->Reliable Data Stability->Reliable Data Matrix Effect->Reliable Data Selectivity->Reliable Data

References

A Head-to-Head Battle: Deuterated vs. Non-Deuterated Internal Standards for Norfluoxetine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalytical chemistry, the choice of an appropriate internal standard is paramount for accurate and reliable quantification of analytes. This is particularly true for the analysis of norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine. This guide provides a comprehensive comparison of the performance of deuterated and non-deuterated internal standards in the quantitative analysis of norfluoxetine, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, particularly deuterated analogs, are widely considered the gold standard in quantitative mass spectrometry. By incorporating deuterium atoms into the molecular structure of the analyte, an internal standard is created that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z). This subtle yet significant difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The primary advantage of a deuterated internal standard is its ability to co-elute chromatographically with the analyte. This co-elution ensures that both the analyte and the internal standard experience identical conditions throughout the entire analytical process, from sample preparation to ionization in the mass spectrometer. Consequently, any variations in extraction efficiency, matrix effects (suppression or enhancement of the signal due to other components in the sample), or instrument response are mirrored by both compounds. This parallel behavior allows the internal standard to effectively compensate for these variations, leading to highly accurate and precise quantification.

For the analysis of norfluoxetine, a commonly used deuterated internal standard is fluoxetine-d5 or fluoxetine-d6. While a deuterated norfluoxetine standard would be the ideal choice, deuterated fluoxetine often serves as a suitable surrogate due to its structural similarity and close elution profile to norfluoxetine.

The Practical Alternative: Non-Deuterated Internal Standards

While deuterated internal standards offer superior performance, their synthesis can be complex and costly. As a practical alternative, researchers may opt for non-deuterated internal standards. These are typically structurally similar compounds that are not expected to be present in the biological samples being analyzed. For norfluoxetine analysis, compounds such as diphenhydramine, fluvoxamine, paroxetine, and protriptyline have been utilized as internal standards.[1]

The main challenge with non-deuterated internal standards is the potential for different chromatographic behavior and ionization efficiency compared to the analyte. This can lead to incomplete compensation for matrix effects and extraction variability, potentially compromising the accuracy and precision of the results. However, with careful method development and validation, non-deuterated internal standards can provide acceptable performance for many applications.

Performance Data: A Comparative Overview

The following tables summarize the performance characteristics of analytical methods for norfluoxetine quantification using both deuterated and non-deuterated internal standards.

Table 1: Performance of Methods Using Deuterated Internal Standards for Norfluoxetine Analysis

Internal StandardAnalytical MethodMatrixLinearity Range (ng/mL)Precision (%CV)Accuracy (%Bias)Reference
Fluoxetine-d6LC-MS/MSDried Blood Spots10 - 7503.54 - 7.99100.25 - 105.8[2]
Fluoxetine-d5GC-MSBiological Samples50 - 1000 µg/LNot SpecifiedNot Specified[3]
Deuterated Fluoxetine (DF)LC/MS/MSPlasma0.27 - 22Not SpecifiedNot Specified[4]
Norfluoxetine-d5LC-MS/MSWastewater12 - 52 pM0.56 - 0.81Not Specified[5][6]

Table 2: Performance of Methods Using Non-Deuterated Internal Standards for Norfluoxetine Analysis

Internal StandardAnalytical MethodMatrixLinearity Range (ng/mL)Precision (%CV)Accuracy (%Bias)Reference
DiphenhydramineGC/MSUrine and Plasma50 - 500Not SpecifiedNot Specified[1]
FluvoxamineLC-MS/MSHuman Plasma0.5 - 50<15<±15[7]
ParoxetineHPLC-FluorescenceHuman Plasma2.5 - 500<4Not Specified[8]
ProtriptylineHPLC-UVSerum20 - 10002 - 7Not Specified[9]

Experimental Protocols

Key Experiment 1: Quantification of Norfluoxetine in Dried Blood Spots using a Deuterated Internal Standard (Fluoxetine-d6)

This protocol is based on the method described by de Castro et al. (2017).[2]

1. Sample Preparation:

  • A single 8mm diameter dried blood spot is punched out.
  • The spot is placed in a tube with the internal standard, fluoxetine-d6.
  • Liquid extraction is performed.

2. Chromatographic Separation:

  • An Accucore® C18 column (100×2.1mm, 2.6μm) is used.
  • The mobile phase consists of a gradient of water and acetonitrile, both containing 0.1% formic acid.
  • The gradient runs from 80:20 to 50:50 (v/v).

3. Mass Spectrometric Detection:

  • Detection is performed using a tandem mass spectrometer (MS/MS).

Key Experiment 2: Quantification of Norfluoxetine in Human Plasma using a Non-Deuterated Internal Standard (Fluvoxamine)

This protocol is based on the method described by a 2004 study.[7]

1. Sample Preparation:

  • Automated solid-phase extraction on Oasis HLB cartridges is used to extract norfluoxetine and the internal standard, fluvoxamine, from human plasma.

2. Chromatographic Separation:

  • An Xterra MS C18 column is used.
  • A fast gradient with a reverse-phase liquid chromatography method is employed.

3. Mass Spectrometric Detection:

  • Ionization is achieved using a Turbolonspray interface operating in positive ion mode.
  • Detection is performed via multiple reaction monitoring (MRM) of the characteristic ion dissociation transitions: m/z 296.2→134.3 for norfluoxetine and m/z 319.2→71.1 for fluvoxamine.[7]

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams were created using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing start Biological Sample (e.g., Plasma, DBS) add_is Addition of Internal Standard start->add_is extraction Extraction (LLE or SPE) add_is->extraction lc LC Separation extraction->lc Processed Sample ms MS/MS Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Figure 1: A generalized experimental workflow for the quantification of norfluoxetine.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SERT SERT Receptor5HT2A 5-HT2A Receptor PKC PKC Receptor5HT2A->PKC Estrogen Estrogen Synthesis PKC->Estrogen Disrupts Caspase3 Cleaved Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Norfluoxetine Norfluoxetine Norfluoxetine->SERT Inhibits Norfluoxetine->Receptor5HT2A Activates Microglia Microglia Norfluoxetine->Microglia Induces Apoptosis in Microglia->Caspase3 via

References

A Comparative Guide to Inter-laboratory Quantification of Norfluoxetine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods employed for the quantification of norfluoxetine, the primary active metabolite of the widely prescribed antidepressant, fluoxetine. The data and protocols presented herein are compiled from a range of validated studies to offer an objective overview of method performance, enabling informed decisions for clinical and research applications.

Norfluoxetine, like its parent compound, is a selective serotonin reuptake inhibitor (SSRI) and contributes significantly to the overall therapeutic and potential toxic effects of fluoxetine treatment. Due to the long half-life of both compounds, therapeutic drug monitoring and pharmacokinetic studies are crucial for dose optimization and ensuring patient safety.[1] The accurate quantification of norfluoxetine in biological matrices is therefore of paramount importance. A variety of analytical techniques have been developed and validated for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prevalent, alongside gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with ultraviolet (HPLC-UV) or fluorescence detection.[2][3][4][5][6]

Comparative Analysis of Quantification Methods

The performance of different analytical methods for norfluoxetine quantification is summarized in the tables below. These tables highlight key validation parameters, including the analytical technique, biological matrix, sample preparation method, limit of quantification (LOQ), linear range, precision, and accuracy.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Biological MatrixSample PreparationLOQ (ng/mL)Linear Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)Reference
Human PlasmaProtein Precipitation0.250.25 - 40.00<15<15±15[3]
Human PlasmaLiquid-Liquid Extraction0.50.5 - 250<5.1<5.1<7.3[4]
Human PlasmaSolid-Phase Extraction0.50.5 - 50<15<15±15[2]
Human PlasmaNot Specified2.1510 - 8003.5 - 14.92.3 - 14.889.2 - 109.5[7]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Biological MatrixSample PreparationLOQ (ng/mL)Linear Range (ng/mL)Precision (%CV)Recovery (%)Reference
Human UrineSolid-Phase Extraction5 - 106 - 125<1587 - 109[5]
Human UrineLiquid-Liquid Extraction5 - 1010 - 80<1587 - 109[5]
Biological SamplesLiquid-Liquid Extraction2550 - 1000Not Specified78[8][9]

Table 3: High-Performance Liquid Chromatography (HPLC) Methods

Detection MethodBiological MatrixLOQ (µg/mL)Linear Range (µg/L)Within-run Precision (%CV)Day-to-day Precision (%CV)Recovery (%)Reference
UVSerum0.0120 - 10002 - 72 - 770[10]
UVSerumNot Specified25 - 1000 ng/mL13 - 18 (intra-day)13 - 18 (inter-day)>89[11]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published literature and represent common practices in bioanalytical laboratories.

LC-MS/MS Method for Norfluoxetine in Human Plasma

This method is adapted from a sensitive and specific bioanalytical procedure.[2]

  • Sample Preparation (Automated Solid-Phase Extraction)

    • Plasma samples are processed using Oasis HLB cartridges.

    • An internal standard (e.g., fluvoxamine) is added to the plasma samples.[2]

    • The extraction is performed on an automated SPE system.

  • Chromatographic Conditions

    • Column: Xterra MS C18 or equivalent reversed-phase column.[2]

    • Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.5% formic acid or ammonium acetate).[2][3]

    • Flow Rate: Typically in the range of 0.5 - 0.75 mL/min.[3]

    • Injection Volume: 10 µL.[3]

  • Mass Spectrometric Detection

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[3]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For norfluoxetine, a common transition is m/z 296.2 → 134.3.[2]

GC-MS Method for Norfluoxetine in Human Urine

This protocol is based on a validated GC-MS method for the analysis of fluoxetine and norfluoxetine.[5]

  • Sample Preparation (Liquid-Liquid or Solid-Phase Extraction)

    • Urine samples are spiked with an internal standard (e.g., maprotiline).[5]

    • For LLE: The sample is alkalinized and extracted with an organic solvent.

    • For SPE: The sample is loaded onto a pre-conditioned SPE cartridge, washed, and the analyte is eluted.

    • The extract is evaporated to dryness and reconstituted. For GC-MS, derivatization with an agent like pentafluoropropionic anhydride may be required.[9]

  • Gas Chromatographic Conditions

    • Column: HP-5MS capillary column or equivalent.[5]

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient is used to separate the analytes.

  • Mass Spectrometric Detection

    • Ionization: Electron Impact (EI).

    • Detection: Selected Ion Monitoring (SIM).

    • Monitored Ions: Specific ions for the derivatized norfluoxetine are monitored for quantification.[9]

HPLC-UV Method for Norfluoxetine in Serum

This method is based on a reversed-phase HPLC assay with spectrophotometric detection.[10]

  • Sample Preparation (Solid-Phase and Liquid-Liquid Extraction)

    • An internal standard (e.g., protriptyline) is added to the serum sample.[10]

    • The sample undergoes a combined solid-phase and liquid-liquid extraction.[10]

  • Chromatographic Conditions

    • Column: Supelcosil LC-8-DB reversed-phase column (5 µm particle size) or similar.[10]

    • Mobile Phase: An isocratic mobile phase, for example, a mixture of triethylamine acetate and acetonitrile.[10]

    • Detection: UV detection at a specific wavelength (e.g., 226 nm).[11]

Visualizations

Metabolic Pathway of Fluoxetine to Norfluoxetine

The primary metabolic pathway of fluoxetine involves N-demethylation in the liver, catalyzed mainly by cytochrome P450 enzymes (CYP2D6, CYP2C19, and CYP3A5), to form its active metabolite, norfluoxetine.[7]

Metabolism of Fluoxetine Fluoxetine Fluoxetine CYP CYP2D6, CYP2C19, CYP3A5 (Liver) Fluoxetine->CYP Norfluoxetine Norfluoxetine (Active Metabolite) CYP->Norfluoxetine N-demethylation Norfluoxetine Quantification Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Biological Sample Collection (Plasma, Serum, Urine) Spiking Internal Standard Spiking SampleCollection->Spiking Extraction Sample Extraction (LLE, SPE, or Protein Precipitation) Spiking->Extraction Analysis Instrumental Analysis (LC-MS/MS, GC-MS, or HPLC) Extraction->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing Reporting Result Reporting DataProcessing->Reporting

References

The Analytical Edge: Unpacking the Accuracy and Precision of Norfluoxetine Assays with d5-Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the bioanalytical methods for norfluoxetine quantification, this guide offers a comparative analysis of assays utilizing deuterated internal standards versus other common alternatives. We provide a comprehensive overview of the experimental data and protocols essential for researchers, scientists, and drug development professionals in the field of pharmacokinetic and therapeutic drug monitoring studies.

The accurate and precise quantification of norfluoxetine, the active metabolite of the widely prescribed antidepressant fluoxetine, is paramount for clinical efficacy and safety monitoring. In the landscape of bioanalytical techniques, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its high sensitivity and selectivity.[1] A critical component of a robust LC-MS/MS assay is the choice of an appropriate internal standard (IS) to compensate for variations in sample preparation and instrument response. This guide focuses on the performance of assays employing a d5-deuterated norfluoxetine standard (norfluoxetine-d5) and compares it with methods using other internal standards.

Performance Metrics: A Side-by-Side Comparison

The use of a stable isotope-labeled internal standard, such as norfluoxetine-d5 or fluoxetine-d5, is widely regarded as the most effective approach to correct for matrix effects and variability in extraction and ionization processes. This is because deuterated standards co-elute with the analyte and exhibit nearly identical physicochemical behavior. The following tables summarize the performance characteristics of various published methods for norfluoxetine quantification, highlighting the accuracy and precision achieved with different internal standards.

Method Internal Standard Linearity Range (ng/mL) Accuracy (%) Precision (%CV) Matrix Reference
LC-MS/MSFluoxetine-d50.05 - 20< ±15% bias< 15%Human Plasma[2]
LC-MS/MSNorfluoxetine-d50.250 - 2503.5 - 6.0Not explicitly stated for norfluoxetine aloneHuman Plasma[3]
LC-MS/MSFluoxetine-d610 - 750100.25 - 105.83.54 - 7.99Dried Blood Spots[4]
GC-MSFluoxetine-d550 - 1000 µg/LNot explicitly statedNot explicitly statedBlood, Urine, Tissue[5]
LC-MS/MSIndomethacin10 - 80089.2 - 109.5Intra-assay: 3.5 - 14.9, Inter-assay: 2.3 - 14.8Human Plasma[6]
LC-MS/MSFluvoxamine0.5 - 50Not explicitly statedNot explicitly statedHuman Plasma[7]

As evidenced by the data, methods employing deuterated internal standards consistently demonstrate high levels of accuracy and precision, with percent bias and coefficient of variation (%CV) values generally falling well within the accepted regulatory limits of ±15%. While other internal standards like indomethacin and fluvoxamine can be used, their chemical and physical properties differ more significantly from norfluoxetine, which can potentially lead to less effective compensation for matrix effects and analytical variability.

Experimental Protocols: A Closer Look at the Methodologies

The choice of experimental protocol is crucial for achieving optimal assay performance. Below are detailed methodologies from studies utilizing a d5-deuterated internal standard for norfluoxetine analysis.

LC-MS/MS Method with d5-Norfluoxetine Internal Standard

This section details a representative experimental protocol for the quantification of norfluoxetine in human plasma using LC-MS/MS with a d5-norfluoxetine internal standard.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • A mixed-mode solid phase extraction procedure is employed using a Waters Oasis® MCX µElution plate.

  • 100 µL of human plasma is mixed with the norfluoxetine-d5 internal standard.

  • The sample is loaded onto the SPE plate.

  • Analytes are eluted with 5% ammonium hydroxide in a mixture of acetonitrile and isopropanol (40:60, v/v).

  • The eluate is then diluted with 1% formic acid in a methanol and water solution (60:40, v/v) before injection into the LC-MS/MS system.[3]

2. Liquid Chromatography

  • Column: MacMod ACE 5 Phenyl, 5 µm particle analytical column.[3]

  • Mobile Phase: An isocratic mobile phase consisting of 0.05 M ammonium acetate in water and 0.05% formic acid in methanol (35:65, v/v).[3]

  • Flow Rate: Not explicitly stated.

  • Column Temperature: 40 °C.[1]

3. Mass Spectrometry

  • Instrument: Applied Biosystem/MDS SCIEX API 5000 LC/MS/MS.[3]

  • Ionization Mode: Turbospray in the positive ion mode.[3]

  • Analysis Mode: Selected Reaction Monitoring (SRM).[3]

  • Monitored Transitions:

    • Norfluoxetine: m/z 296 → 134[3]

    • Norfluoxetine-d5: m/z 301 → 139[3]

Visualizing the Workflow and Logic

To further elucidate the experimental process and the underlying principles of using an internal standard, the following diagrams are provided.

Experimental Workflow for Norfluoxetine Assay cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add d5-Norfluoxetine IS plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe elute Elution spe->elute dilute Dilution elute->dilute lc Liquid Chromatography Separation dilute->lc ms Tandem Mass Spectrometry Detection (SRM) lc->ms ratio Calculate Peak Area Ratio (Analyte/IS) ms->ratio quant Quantification via Calibration Curve ratio->quant Role of Internal Standard cluster_process Analytical Process cluster_analyte Analyte (Norfluoxetine) cluster_is Internal Standard (d5-Norfluoxetine) cluster_output Result prep_var Sample Prep Variability analyte_signal Analyte Signal prep_var->analyte_signal is_signal IS Signal prep_var->is_signal ion_var Ionization Variability ion_var->analyte_signal ion_var->is_signal ratio Stable Analyte/IS Ratio analyte_signal->ratio is_signal->ratio accurate Accurate & Precise Quantification ratio->accurate

References

Comparative Guide to the Recovery of (R)-Norfluoxetine-d5 from its Phthalimide Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established methods for the recovery of the active pharmaceutical ingredient (API) (R)-Norfluoxetine-d5 from its phthalimide-protected precursor, (R)-Norfluoxetine-d5 Phthalimide. The recovery process, which involves the deprotection of the phthalimide group to yield the primary amine, is a critical step in the synthesis of this deuterated metabolite of fluoxetine. This document presents a comparative analysis of two primary deprotection strategies: hydrazinolysis and reductive deprotection with sodium borohydride, offering insights into their respective yields, reaction conditions, and suitability for preserving the chiral integrity of the target molecule.

Performance Comparison

The selection of a deprotection method is contingent on factors such as desired yield, reaction scalability, and the sensitivity of the substrate to harsh reagents. Below is a summary of expected performance for the recovery of (R)-Norfluoxetine-d5 using hydrazinolysis and a milder reductive approach.

MethodReagentsTypical Reaction TimeTypical Yield (%)Purity (%)Key Considerations
Hydrazinolysis Hydrazine hydrate4-12 hours70-85%>95%Effective and widely used; hydrazine is highly toxic and requires careful handling. May require elevated temperatures.
Reductive Deprotection Sodium borohydride, Acetic acid24-26 hours80-97%>98%Milder conditions, ideal for substrates prone to racemization[1]; avoids the use of highly toxic hydrazine.[2]

Experimental Protocols

Detailed methodologies for the two primary recovery methods are provided below. These protocols are based on established procedures for phthalimide deprotection and can be adapted for (R)-Norfluoxetine-d5 Phthalimide.

Method 1: Hydrazinolysis

This method utilizes hydrazine to cleave the phthalimide group.

Materials:

  • (R)-Norfluoxetine-d5 Phthalimide

  • Hydrazine hydrate

  • Tetrahydrofuran (THF) or Ethanol

  • Water

  • Chloroform or Dichloromethane

  • Magnesium sulfate

Procedure:

  • Dissolve (R)-Norfluoxetine-d5 Phthalimide (1 equivalent) in THF (30 mL per 1 g of starting material).

  • Slowly add aqueous hydrazine hydrate (40 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the aqueous phase three times with chloroform.

  • Combine the organic layers and dry over magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude (R)-Norfluoxetine-d5. Further purification can be achieved by column chromatography.[3]

Method 2: Reductive Deprotection with Sodium Borohydride

This two-stage, one-flask procedure offers a milder alternative to hydrazinolysis.[1][2]

Materials:

  • (R)-Norfluoxetine-d5 Phthalimide

  • Sodium borohydride (NaBH4)

  • 2-Propanol

  • Water

  • Glacial acetic acid

  • Dowex 50 (H+) ion-exchange resin

  • 1 M Ammonium hydroxide (NH4OH)

Procedure:

  • To a stirred solution of (R)-Norfluoxetine-d5 Phthalimide (1 equivalent) in a 6:1 mixture of 2-propanol and water, add sodium borohydride (5 equivalents).

  • Stir the mixture at room temperature for 24 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully add glacial acetic acid to the reaction mixture until foaming subsides.

  • Heat the mixture to 80°C for 2 hours.

  • Cool the reaction mixture and load it onto a Dowex 50 (H+) column.

  • Wash the column with water.

  • Elute the product with 1 M ammonium hydroxide.

  • Collect the ninhydrin-active fractions and lyophilize to obtain (R)-Norfluoxetine-d5.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the recovery of (R)-Norfluoxetine-d5 from its phthalimide precursor, highlighting the two primary deprotection routes.

G cluster_0 Starting Material cluster_1 Deprotection Method cluster_2 Workup & Purification cluster_3 Final Product start (R)-Norfluoxetine-d5 Phthalimide method1 Hydrazinolysis (Hydrazine Hydrate) start->method1 Route A method2 Reductive Deprotection (Sodium Borohydride) start->method2 Route B workup1 Solvent Evaporation Liquid-Liquid Extraction method1->workup1 workup2 Acidification & Heating Ion-Exchange Chromatography method2->workup2 end (R)-Norfluoxetine-d5 workup1->end workup2->end

Caption: Workflow for (R)-Norfluoxetine-d5 recovery.

References

Cross-Validation of Norfluoxetine Assays: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation comparison of analytical platforms for the quantification of norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine. Understanding the performance characteristics of different analytical methods is crucial for researchers and clinicians in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This document outlines the experimental protocols and presents comparative performance data for High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Performance of Norfluoxetine Assays

The choice of an analytical platform for norfluoxetine quantification is often dictated by the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters collated from various validation studies.

ParameterHPLC-UVHPLC-FluorescenceGC-MSLC-MS/MS
Linearity Range (ng/mL) 20 - 1000[1]25 - 800 (µg/L)[2]50 - 500[3]0.5 - 50[4]
Limit of Quantification (LOQ) (ng/mL) 10 (as detection limit)[1]3 (as detection limit)[2]12.5[3]0.5[4]
Intra-assay Precision (%CV) < 7[1]< 10[2]< 8.0[3]< 15[4]
Inter-assay Precision (%CV) < 7[1]< 10[2]-< 15[4]
Accuracy (%RE) Not explicitly statedNot explicitly statedNot explicitly stated< ±15[4]
Recovery (%) ~70[1]Not explicitly stated91 - 98[3]Not explicitly stated

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical assays. Below are representative protocols for the quantification of norfluoxetine using different analytical platforms.

High-Performance Liquid Chromatography (HPLC)

HPLC methods are widely used for the analysis of norfluoxetine, often employing UV or fluorescence detectors.

Sample Preparation (HPLC-UV): A common approach involves liquid-liquid extraction.[5]

  • To a serum sample, an internal standard (e.g., protriptyline) is added.[1]

  • Extraction is performed using a mixture of n-hexane and acetonitrile.[5]

  • The organic layer is separated and back-extracted into an acidic solution (e.g., hydrochloric acid).[5]

  • The resulting aqueous layer is injected into the HPLC system.[1]

Chromatographic Conditions (HPLC-UV):

  • Column: CN column[5]

  • Mobile Phase: A mixture of a buffer and an organic solvent.

  • Detection: UV detection at a specific wavelength.[6]

Sample Preparation (HPLC-Fluorescence): This method often requires derivatization to enhance the fluorescence of norfluoxetine.[2]

  • Perform liquid-liquid extraction from plasma.[2]

  • The extract is derivatized with a fluorescent agent like dansyl chloride.[2]

  • The derivatized sample is then injected into the HPLC system.[2]

Chromatographic Conditions (HPLC-Fluorescence):

  • Column: Reversed-phase C18 column[2]

  • Mobile Phase: Phosphate buffer and acetonitrile[2]

  • Detection: Fluorescence detector with appropriate excitation and emission wavelengths.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for norfluoxetine analysis, often requiring derivatization to improve the volatility and chromatographic properties of the analyte.

Sample Preparation:

  • Extraction: Liquid-liquid extraction using a solvent like chloroform is a common method.[3]

  • Derivatization: The extracted analyte is derivatized, for instance, using PFPA (pentafluoropropionic anhydride).[7]

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: A chiral column may be used for the separation of enantiomers.[3]

  • Carrier Gas: Helium[3]

  • Injection Mode: Split or splitless injection.[3]

  • MS Detection: The mass spectrometer is typically operated in the electron impact (EI) ionization mode with selected ion monitoring (SIM) for enhanced sensitivity.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is currently the gold standard for bioanalytical assays due to its superior sensitivity, specificity, and high throughput capabilities.

Sample Preparation:

  • Extraction: Solid-phase extraction (SPE) is a frequently used technique for sample clean-up and concentration.[4] Alternatively, supported liquid extraction (SLE) can be employed.[8]

  • An internal standard, often a deuterated analog of norfluoxetine, is added prior to extraction.[9]

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A reverse-phase column, such as a C18, is commonly used.[4]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[10]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typical for norfluoxetine analysis.[11]

  • MS/MS Detection: Detection is performed using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition.[4]

Visualized Workflows and Relationships

To further clarify the experimental processes and their relationships, the following diagrams are provided.

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis start Plasma/Serum Sample add_is Add Internal Standard start->add_is extraction Liquid-Liquid Extraction add_is->extraction derivatization Derivatization (for Fluorescence) extraction->derivatization Optional end_prep Final Extract extraction->end_prep UV derivatization->end_prep Fluorescence injection HPLC Injection end_prep->injection separation Chromatographic Separation injection->separation detection UV or Fluorescence Detection separation->detection data Data Acquisition detection->data

Figure 1: HPLC Experimental Workflow for Norfluoxetine Analysis.

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis start Biological Sample add_is Add Internal Standard start->add_is extraction Liquid-Liquid Extraction add_is->extraction derivatization Derivatization extraction->derivatization end_prep Derivatized Extract derivatization->end_prep injection GC Injection end_prep->injection separation Chromatographic Separation injection->separation detection MS Detection (SIM) separation->detection data Data Acquisition detection->data

Figure 2: GC-MS Experimental Workflow for Norfluoxetine Analysis.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample add_is Add Deuterated Internal Standard start->add_is extraction Solid-Phase Extraction (SPE) add_is->extraction end_prep Final Extract extraction->end_prep injection LC Injection end_prep->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection data Data Acquisition detection->data

Figure 3: LC-MS/MS Experimental Workflow for Norfluoxetine Analysis.

logical_comparison cluster_platforms Analytical Platforms cluster_performance Performance Characteristics HPLC HPLC Sensitivity Sensitivity HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Good Throughput Throughput HPLC->Throughput Moderate Cost Cost/Complexity HPLC->Cost Low GCMS GC-MS GCMS->Sensitivity High GCMS->Selectivity Very High GCMS->Throughput Low GCMS->Cost High LCMSMS LC-MS/MS LCMSMS->Sensitivity Very High LCMSMS->Selectivity Excellent LCMSMS->Throughput High LCMSMS->Cost Very High

References

Performance Showdown: (R)-Norfluoxetine-d5 Phthalimide vs. a Structural Analog Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides a comparative analysis of the performance of a stable isotope-labeled internal standard (SIL-IS), (R)-Norfluoxetine-d5 Phthalimide, against a commonly used structural analog internal standard (SA-IS), Diphenhydramine, for the bioanalysis of Norfluoxetine.

Stable isotope-labeled internal standards are widely considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2][3] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability. Structural analog internal standards, while more readily available and cost-effective, may not always perfectly mimic the analyte's behavior, potentially leading to less accurate and precise results.[1]

This guide synthesizes data from various studies to offer a comparative overview of the performance of (R)-Norfluoxetine-d5 Phthalimide and Diphenhydramine as internal standards for Norfluoxetine analysis.

Performance Data Summary

The following table summarizes the key performance parameters for bioanalytical methods utilizing either a deuterated internal standard for Norfluoxetine or Diphenhydramine as a structural analog. It is important to note that this data is compiled from different studies and direct head-to-head comparative studies are limited. The performance of any internal standard is highly dependent on the specific matrix and analytical method conditions.

Performance Parameter(R)-Norfluoxetine-d5 Phthalimide (or other deuterated Norfluoxetine IS)Diphenhydramine (Structural Analog IS)
Linearity (Correlation Coefficient, r²) >0.999[4][5]0.994 - 0.997[6]
Lower Limit of Quantification (LLOQ) 0.05 - 0.27 ng/mL[4][5]10 ng/mL[6]
Intra-day Precision (%CV) <15%[4]Not explicitly stated, but method described as "reproducible"[6]
Inter-day Precision (%CV) <15%[4]Not explicitly stated, but method described as "reproducible"[6]
Accuracy (%Bias or %RE) < ±15%[4][7]Not explicitly stated
Recovery 62% - 70% (for Norfluoxetine with Protriptyline IS, another structural analog)[8]Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized experimental protocols for LC-MS/MS analysis of Norfluoxetine using either a deuterated or a structural analog internal standard, based on published literature.

Method 1: Using (R)-Norfluoxetine-d5 Phthalimide (Deuterated IS)

This protocol is a composite based on typical LC-MS/MS methods for Norfluoxetine utilizing a deuterated internal standard.[4][5][7][9]

1. Sample Preparation (Supported Liquid Extraction - SLE)

  • To 100 µL of human plasma, add the internal standard solution ((R)-Norfluoxetine-d5 Phthalimide).

  • Load the sample onto an SLE cartridge.

  • Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., Synergi 4 µ polar-RP).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Norfluoxetine: e.g., m/z 296 → 134

    • Norfluoxetine-d5: e.g., m/z 301 → 139

Method 2: Using Diphenhydramine (Structural Analog IS)

This protocol is based on a GC-MS method, as detailed information for an LC-MS/MS method using Diphenhydramine for Norfluoxetine was less prevalent in the searched literature.[6]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 500 µL of urine or plasma, add 500 µL of Diphenhydramine hydrochloride solution (internal standard) and 200 µL of 2 M sodium hydroxide.

  • Vortex mix for 1 minute.

  • Add 5 mL of chloroform and shake for 30 minutes.

  • Centrifuge for 10 minutes.

  • Transfer the organic layer and evaporate to dryness.

  • Reconstitute the residue for analysis.

2. GC-MS Conditions

  • GC Column: Chiral column (e.g., HYDRODEX β-6TBDM®).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A suitable temperature gradient to separate the analytes.

  • Mass Spectrometer: Mass spectrometer operating in electron impact (EI) selective-ion monitoring (SIM) mode.

  • Monitored Ions (m/z):

    • Norfluoxetine enantiomers: 134

    • Diphenhydramine: 58

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams, created using the DOT language, depict the experimental workflows.

cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add (R)-Norfluoxetine-d5 Phthalimide IS plasma->add_is sle Supported Liquid Extraction (SLE) add_is->sle evap Evaporation sle->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for Norfluoxetine analysis using a deuterated internal standard.

cluster_prep Sample Preparation cluster_analysis Analysis sample Urine/Plasma Sample add_is Add Diphenhydramine IS sample->add_is lle Liquid-Liquid Extraction (LLE) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon gcms GC-MS Analysis recon->gcms data Data Acquisition & Processing gcms->data

Caption: Workflow for Norfluoxetine analysis using a structural analog internal standard.

Conclusion

The compiled data suggests that while both (R)-Norfluoxetine-d5 Phthalimide (as a representative deuterated IS) and Diphenhydramine can be used for the quantification of Norfluoxetine, the deuterated standard generally offers superior performance, particularly in terms of linearity and a lower limit of quantification. The use of a SIL-IS is the recommended approach for achieving the highest level of accuracy and precision in regulated bioanalysis.[2] However, when a SIL-IS is not available, a carefully validated structural analog like Diphenhydramine can be a viable alternative, provided its performance is rigorously assessed for the specific application. Researchers should carefully consider the requirements of their study, including desired sensitivity and regulatory expectations, when selecting an internal standard.

References

A Comparative Guide to Internal Standard Use in Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of internal standard (IS) selection and validation in regulated bioanalysis, adhering to the latest regulatory guidelines. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions to ensure the accuracy, precision, and robustness of their bioanalytical methods.

Introduction to Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls (QCs), prior to sample processing.[1] Its primary purpose is to compensate for variability during the analytical procedure, such as sample preparation, injection volume differences, and instrument response fluctuations.[2] The analyte-to-IS peak area ratio is used for quantification, which significantly improves the accuracy and precision of the results.[3]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, mandate the use of a suitable internal standard in bioanalytical method validation.[4]

Comparison of Internal Standard Types

The two most common types of internal standards used in bioanalysis are Stable Isotope-Labeled Internal Standards (SIL-IS) and Analog Internal Standards. The ideal IS mimics the analyte's behavior throughout the entire analytical process.[5]

Stable Isotope-Labeled Internal Standards (SIL-IS)

A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[3] Due to their near-identical physicochemical properties to the analyte, SIL-IS are considered the "gold standard" and are strongly recommended by regulatory guidelines.[1]

Advantages:

  • Co-elution with the analyte: This ensures that both compounds experience the same degree of matrix effects and ionization suppression or enhancement.[6]

  • Similar extraction recovery: Minimizes variability introduced during sample preparation steps.

  • Improved accuracy and precision: Provides the most effective compensation for analytical variability.[1]

Disadvantages:

  • Cost and availability: Can be expensive and time-consuming to synthesize, especially in early drug development.[7]

  • Potential for isotopic interference: The unlabeled analyte may contain trace amounts of the isotope, or the SIL-IS may contain some unlabeled analyte.

  • Chromatographic separation of deuterated standards: In some cases, deuterium-labeled IS may exhibit slightly different retention times than the analyte, which can lead to differential matrix effects.[1]

Analog Internal Standards

An analog IS is a molecule that is structurally similar to the analyte but has a different chemical formula.

Advantages:

  • More readily available and less expensive: Often commercially available or easier to synthesize than a SIL-IS.

  • Can be effective if carefully selected: A well-chosen analog with similar physicochemical properties (e.g., pKa, logP) can provide acceptable performance.

Disadvantages:

  • Different chromatographic behavior: May not co-elute with the analyte, leading to inadequate compensation for matrix effects.

  • Variable extraction recovery: May not track the analyte's recovery during sample preparation.

  • Differential ionization: Can have a different ionization efficiency than the analyte, which may not be consistently compensated for.

Quantitative Performance Comparison

The following tables summarize experimental data from published studies, comparing the performance of SIL-IS and analog IS in bioanalytical methods.

Table 1: Comparison of Accuracy and Precision for Lapatinib in Human Plasma[8]
Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (% Bias)Precision (%CV)
Lapatinib-d3 (SIL-IS) 50-2.54.8
500-1.23.1
40001.82.5
Zileuton (Analog IS) 50-5.17.9
500-3.85.4
4000-0.74.1

This data demonstrates the superior accuracy and precision achieved with a SIL-IS compared to an analog IS for the analysis of lapatinib.[8]

Table 2: Comparison of Recovery and Matrix Effects for Tacrolimus in Whole Blood[9]
Internal Standard TypeAbsolute Recovery (%)Matrix Effect (%)
Tacrolimus-¹³C,d₂ (SIL-IS) 78.37-16.64
Ascomycin (Analog IS) 75.66-28.41

This study shows that while both IS types had similar recovery, the analog IS was more susceptible to matrix effects than the SIL-IS.[9]

Table 3: Performance Comparison for Everolimus Quantification[10]
ParameterEverolimus-d4 (SIL-IS)32-desmethoxyrapamycin (Analog IS)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Analytical Recovery (%) 98.3 - 108.198.3 - 108.1
Total Coefficient of Variation (%CV) 4.3 - 7.24.3 - 7.2
Comparison Slope (vs. reference method) 0.950.83

In this case, both the SIL-IS and the analog IS demonstrated acceptable performance, though the SIL-IS showed a more favorable comparison to an independent method.[10]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate and validate the chosen internal standard.

Protocol for Internal Standard Selection and Initial Evaluation
  • Candidate Selection:

    • SIL-IS: If available, this is the preferred choice. Ensure isotopic purity and stability.

    • Analog IS: If a SIL-IS is not feasible, select several structural analogs with similar physicochemical properties to the analyte.

  • Chromatographic Evaluation:

    • Develop an LC method that provides good peak shape and retention for the analyte.

    • Inject the analyte and each IS candidate separately to determine their retention times. For a SIL-IS, co-elution is expected. For an analog IS, similar retention is desirable.

  • Mass Spectrometric Evaluation:

    • Optimize MS/MS parameters (precursor and product ions, collision energy, etc.) for the analyte and each IS candidate.

    • Check for cross-talk between the analyte and IS MRM transitions.

  • Preliminary Matrix Effect Assessment:

    • Prepare two sets of samples: one in a clean solution (e.g., methanol/water) and one in extracted blank biological matrix.

    • Spike the analyte and IS at a mid-range concentration in both sets.

    • Compare the IS response in the matrix to the response in the clean solution. A significant difference may indicate a strong matrix effect.

Protocol for Internal Standard Validation (as part of Full Method Validation)

This protocol should be executed for the chosen IS, following regulatory guidelines (e.g., ICH M10).

  • Selectivity:

    • Analyze at least six different lots of blank biological matrix to ensure no endogenous interferences are observed at the retention times of the analyte and IS.

  • Matrix Effect Evaluation:

    • Prepare three sets of samples at low and high concentrations:

      • Set A: Analyte and IS in a neat solution.

      • Set B: Post-extraction spiked samples (blank matrix is extracted first, then spiked with analyte and IS).

      • Set C: Pre-extraction spiked samples (blank matrix is spiked with analyte and IS before extraction).

    • Calculate the matrix factor (MF) for the analyte and IS: MF = Peak Response in Set B / Peak Response in Set A.

    • Calculate the IS-normalized matrix factor: (MF of analyte) / (MF of IS). The CV of the IS-normalized MF across different lots of the matrix should be ≤15%.[11]

  • Recovery:

    • Calculate the extraction recovery for the analyte and IS by comparing the peak areas from Set C to Set B: Recovery % = (Peak Response in Set C / Peak Response in Set B) * 100.

    • The recovery of the IS should be consistent, and ideally, similar to the analyte's recovery.

  • Internal Standard Response Variability:

    • Monitor the IS response across all calibration standards, QCs, and study samples in each analytical run.

    • The FDA recommends investigating any systematic or unusual variability in the IS response.[12] As a general guide, the IS response in unknown samples should be within 50-150% of the average IS response of the calibration standards and QCs in the same run.

Visualization of Workflows and Logical Relationships

Internal Standard Selection Workflow

Caption: Decision workflow for selecting an appropriate internal standard.

Bioanalytical Method Validation Workflow

G cluster_1 Overall Bioanalytical Method Validation method_dev Method Development (Analyte & IS) pre_validation Pre-Validation/ Method Optimization method_dev->pre_validation full_validation Full Method Validation pre_validation->full_validation selectivity Selectivity & Specificity full_validation->selectivity matrix_effect Matrix Effect (Analyte & IS) full_validation->matrix_effect recovery Recovery (Analyte & IS) full_validation->recovery cal_curve Calibration Curve (Linearity, Range, LLOQ) full_validation->cal_curve accuracy_precision Accuracy & Precision full_validation->accuracy_precision stability Stability Evaluation full_validation->stability validation_report Validation Report selectivity->validation_report matrix_effect->validation_report recovery->validation_report cal_curve->validation_report accuracy_precision->validation_report stability->validation_report routine_analysis Routine Sample Analysis validation_report->routine_analysis

Caption: Key stages of a regulated bioanalytical method validation.

Conclusion

The selection of an appropriate internal standard is a critical step in the development and validation of robust and reliable bioanalytical methods. Regulatory guidelines strongly advocate for the use of stable isotope-labeled internal standards due to their ability to effectively compensate for analytical variability, particularly matrix effects. While analog internal standards can be a viable alternative when a SIL-IS is not available, their selection and validation require careful consideration and thorough experimental evaluation to ensure they adequately track the analyte's behavior. The quantitative data and protocols provided in this guide serve as a valuable resource for scientists to make data-driven decisions and to design validation experiments that meet stringent regulatory expectations.

References

The Gold Standard: Justifying the Use of a Single Enantionmer Internal Standard in Chiral Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of chiral compounds, the choice of an internal standard (IS) is a critical decision that directly impacts data quality and reliability. While various internal standards exist, including racemic mixtures and structural analogs, the use of a single, stable isotope-labeled enantiomer of the analyte has emerged as the gold standard. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to justify the selection of a single enantiomer internal standard for robust and accurate chiral bioanalysis.

The fundamental principle of an internal standard is to mimic the behavior of the analyte throughout the analytical process, thereby compensating for variations in sample preparation, injection volume, and instrument response. In the context of chiral analysis, where enantiomers can exhibit different physicochemical properties and interactions, the choice of a stereochemically pure internal standard becomes paramount.

Superior Performance: A Data-Driven Comparison

The use of a single enantiomer internal standard, particularly a stable isotope-labeled (SIL) version, consistently demonstrates superior performance in terms of accuracy, precision, and mitigation of matrix effects when compared to racemic or structural analog internal standards.

A racemic internal standard, which contains a 50:50 mixture of both enantiomers, can introduce significant inaccuracies. If the two enantiomers of the internal standard are chromatographically resolved, it becomes challenging to decide which peak to use for quantification. Furthermore, the presence of the "other" enantiomer can contribute to the background signal of the analyte's enantiomer, leading to biased results.

Structural analog internal standards, while often used, may not perfectly co-elute with the analyte and can be affected differently by matrix components, leading to inadequate compensation for matrix effects.

The ideal internal standard co-elutes with the analyte of interest and experiences the same degree of ion suppression or enhancement. For a chiral analyte, its corresponding single enantiomer SIL-IS is the only compound that can truly fulfill these criteria.

Quantitative Data Summary

The following tables summarize validation data from published studies that employed a single enantiomer or a chiral compound as an internal standard for the quantification of chiral drugs. These data highlight the high levels of accuracy and precision achievable with this approach.

Table 1: Validation Data for the Enantioselective Quantification of Verapamil in Rat Plasma

AnalyteNominal Conc. (ng/mL)Intra-Day Precision (RSD, %)Intra-Day Accuracy (RE, %)Inter-Day Precision (RSD, %)Inter-Day Accuracy (RE, %)
S-(-)-Verapamil 18.5-3.011.6-6.0
505.22.47.84.2
4004.11.86.53.5
R-(+)-Verapamil 19.2-4.010.8-7.0
506.13.28.25.1
4004.82.57.14.3

Data extracted from a study utilizing propranolol (a chiral compound) as the internal standard.[1]

Table 2: Validation Data for the Enantioselective Quantification of a Chiral Metabolite (BMT-094817) in Human Plasma

AnalyteQC LevelIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Mean Accuracy (% of Nominal)
Enantiomer 1 LLOQ (0.2 ng/mL)6.78.2102.5
Low (0.6 ng/mL)4.56.198.3
Mid (20 ng/mL)3.24.595.5
High (160 ng/mL)2.83.997.2
Enantiomer 2 LLOQ (0.2 ng/mL)7.19.9104.0
Low (0.6 ng/mL)5.17.399.2
Mid (20 ng/mL)3.85.296.8
High (160 ng/mL)3.14.398.1

Data from a study using stable isotope-labeled enantiomers as internal standards.[2]

Experimental Protocols

The following provides a generalized experimental protocol for the development and validation of a chiral bioanalytical method using a single enantiomer internal standard.

Internal Standard Selection and Preparation
  • Selection: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C, ²H) version of the analyte's enantiomer being quantified. This ensures identical chemical and physical properties, leading to co-elution and equivalent behavior during extraction and ionization.[3][4]

  • Purity Check: It is crucial to verify the enantiomeric and isotopic purity of the single enantiomer IS to ensure it does not contain the other enantiomer or unlabeled analyte, which could interfere with the quantification.[3]

  • Stock Solution: Prepare a stock solution of the single enantiomer IS in a suitable organic solvent at a known concentration.

Sample Preparation (Liquid-Liquid Extraction Example)
  • To 100 µL of plasma sample, add 25 µL of the single enantiomer IS working solution.

  • Vortex briefly to mix.

  • Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • Chiral Column: Select a chiral stationary phase (CSP) that provides adequate resolution between the two enantiomers of the analyte.

  • Mobile Phase: Optimize the mobile phase composition (e.g., acetonitrile, methanol, water with additives like formic acid or ammonium acetate) to achieve good peak shape and separation.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Optimize the MRM transitions for both the analyte enantiomer and the single enantiomer IS.

Method Validation

Validate the method according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no interference at the retention times of the analyte and IS.

  • Linearity: Prepare a calibration curve over the expected concentration range.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple quality control (QC) levels.

  • Recovery: Assess the extraction recovery of the analyte and IS.

  • Matrix Effect: Evaluate the ion suppression or enhancement from the biological matrix. The use of a single enantiomer SIL-IS should effectively compensate for matrix effects.[5]

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.

Logical Framework for Internal Standard Selection in Chiral Analysis

The decision-making process for selecting an appropriate internal standard in chiral bioanalysis can be visualized as a logical flow, with the single enantiomer SIL-IS representing the optimal choice.

G start Start: Chiral Analyte Quantification is_needed Internal Standard Required? start->is_needed no_is External Calibration (Not Recommended for Bioanalysis) is_needed->no_is No is_type Select Internal Standard Type is_needed->is_type Yes analog Structural Analog IS is_type->analog racemic Racemic IS is_type->racemic single_enantiomer Single Enantiomer IS is_type->single_enantiomer analog_issue Potential for Differential Matrix Effects & Co-elution Issues analog->analog_issue racemic_issue Risk of Inaccurate Quantification & Signal Interference racemic->racemic_issue single_enantiomer_adv Optimal Choice: Co-elution & Identical Physicochemical Properties single_enantiomer->single_enantiomer_adv sil Stable Isotope Labeled? single_enantiomer->sil non_sil Non-Labeled Single Enantiomer IS sil->non_sil No sil_is Single Enantiomer SIL-IS (Gold Standard) sil->sil_is Yes non_sil_issue May Not Fully Compensate for Ionization Variations non_sil->non_sil_issue sil_adv Best Compensation for Matrix Effects & Overall Variability sil_is->sil_adv end End: Accurate & Reliable Chiral Quantification sil_adv->end

Internal Standard Selection Workflow

Experimental Workflow for Chiral Bioanalysis

The following diagram illustrates a typical experimental workflow for quantifying a chiral analyte in a biological matrix using a single enantiomer internal standard.

G sample Biological Sample (e.g., Plasma) add_is Spike with Single Enantiomer SIL-IS sample->add_is extraction Sample Preparation (e.g., LLE, SPE) add_is->extraction reconstitution Reconstitution extraction->reconstitution lc_ms Chiral LC-MS/MS Analysis reconstitution->lc_ms data_proc Data Processing lc_ms->data_proc quant Quantification (Analyte/IS Ratio) data_proc->quant result Concentration of Each Enantiomer quant->result

Chiral Bioanalysis Workflow

References

Safety Operating Guide

Personal protective equipment for handling (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5), a deuterated derivative of a phthalimide compound related to the active metabolite of fluoxetine. The following procedural guidance is designed to build deep trust by providing value beyond the product itself, ensuring the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive hazard assessment should always be conducted before beginning any work. The following table summarizes the recommended personal protective equipment for handling (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) in various laboratory scenarios.

Scenario Eyes and Face Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesStandard laboratory coatNot generally required if handled in a certified chemical fume hood
Handling solutions and performing reactions Chemical splash gogglesNitrile or neoprene glovesStandard laboratory coatNot generally required if handled in a certified chemical fume hood
Cleaning spills Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with appropriate cartridges if spill is large or outside of a fume hood
General laboratory work in the vicinity Safety glassesNot applicableStandard laboratory coatNot generally required

Procedural Guidance for Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) personal protective equipment is critical to prevent contamination. The following workflow illustrates the correct sequence.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Wash Hands don2 Put on Lab Coat don1->don2 don3 Put on Safety Goggles/Face Shield don2->don3 don4 Put on Gloves don3->don4 doff1 Remove Gloves doff2 Remove Lab Coat doff1->doff2 doff3 Wash Hands doff2->doff3 doff4 Remove Goggles/Face Shield doff3->doff4 doff5 Wash Hands Again doff4->doff5

PPE Donning and Doffing Workflow

Operational and Disposal Plans

Handling:

  • Engineering Controls: Always handle (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Keep containers tightly closed when not in use.

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed to prevent contamination and degradation.

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials and empty containers should be treated as hazardous waste. Do not dispose of down the drain or in general waste.

Experimental Protocols

While specific experimental protocols will vary, the following general principles should be applied when working with this compound:

  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment that considers the chemicals, equipment, and steps involved.

  • Documentation: Maintain clear and detailed records of all experimental procedures, including the quantities of materials used and any observed reactions.

  • Emergency Procedures: Ensure that all laboratory personnel are familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers. In case of exposure, follow standard first aid procedures and seek medical attention.

Disclaimer: This information is provided as a general guide and is not a substitute for a formal safety review and the guidance of a qualified safety professional. Always consult the most current safety data and regulations applicable to your institution and location.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.